molecular formula C8H11NS B1597670 2-(Methylthio)benzylamine CAS No. 56004-83-2

2-(Methylthio)benzylamine

Cat. No.: B1597670
CAS No.: 56004-83-2
M. Wt: 153.25 g/mol
InChI Key: YVEJLBIEESKJLG-UHFFFAOYSA-N
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Description

2-(Methylthio)benzylamine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJLBIEESKJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371742
Record name 2-(Methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56004-83-2
Record name 2-(Methylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Methylthio)benzylamine synthesis pathway from benzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)benzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for this compound, a key intermediate in pharmaceutical and materials science research. While the direct ortho-functionalization of benzyl chloride presents significant regioselectivity challenges, this document outlines a robust two-step synthesis commencing from 2-chlorobenzonitrile. The guide delves into the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and presents a comparative analysis of critical process parameters. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Devising a Strategic Synthesis

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry, as this moiety is a common scaffold in a wide array of biologically active compounds. The target molecule, this compound, is of particular interest due to the presence of a metabolically relevant methylthio group at the ortho position. A direct synthesis from benzyl chloride, while seemingly straightforward, is fraught with challenges. The primary obstacle lies in achieving the desired ortho-substitution pattern on the benzene ring. Electrophilic aromatic substitution reactions on a benzyl-substituted ring tend to yield a mixture of ortho, para, and meta isomers, with the para-substituted product often predominating. Furthermore, the presence of the chloromethyl group can lead to side reactions under many conditions.

Therefore, a more strategic approach is to begin with a precursor that already possesses the desired ortho-substitution pattern. This guide focuses on a highly efficient and scalable two-step synthesis starting from 2-chlorobenzonitrile. This pathway involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by the reduction of the nitrile to the target benzylamine. This approach offers excellent control over regioselectivity and consistently high yields.

Overall Synthetic Workflow

The proposed synthesis is a two-step process, as illustrated in the following workflow diagram.

Synthesis_Workflow Start 2-Chlorobenzonitrile Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Sodium Thiomethoxide (NaSMe) Solvent (e.g., DMF) Intermediate 2-(Methylthio)benzonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Intermediate->Step2 Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF) Product This compound Step2->Product SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure 2-Chlorobenzonitrile 2-Chlorobenzonitrile Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chlorobenzonitrile->Meisenheimer_Complex + NaSMe Thiomethoxide NaSMe Product 2-(Methylthio)benzonitrile Meisenheimer_Complex->Product - NaCl Nitrile_Reduction cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Second Hydride Attack cluster_2 Step 3: Aqueous Workup Nitrile 2-(Methylthio)benzonitrile Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate + LiAlH4 Hydride LiAlH4 Amine_Salt Amine-Aluminum Complex Imine_Intermediate->Amine_Salt + LiAlH4 Product This compound Amine_Salt->Product + H2O

Physicochemical properties of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of this compound. The information herein is synthesized to provide not only descriptive data but also field-proven insights into its handling, characterization, and application as a versatile chemical intermediate.

This compound is an organic compound whose strategic value lies in its unique bifunctional structure. Possessing both a nucleophilic primary amine and a modifiable methylthio group on a benzene scaffold, it serves as a highly versatile building block in synthetic chemistry.[1] Its derivatives are key precursors for compounds with demonstrated biological activities, including antibacterial and antifungal properties, making it a molecule of significant interest in medicinal chemistry.[1]

This document provides a detailed examination of its chemical and physical properties, spectroscopic signature, a validated synthetic approach, and critical safety protocols. Understanding these core attributes is paramount for its effective and safe utilization in research and development workflows.

cluster_nmr NMR Analysis cluster_ir IR & MS Analysis nmr_sample Dissolve sample in CDCl₃ acquire_1h Acquire ¹H Spectrum nmr_sample->acquire_1h acquire_13c Acquire ¹³C Spectrum nmr_sample->acquire_13c d2o_shake D₂O Shake (Confirmatory) acquire_1h->d2o_shake nmr_data Analyze shifts, integrals, & multiplicity acquire_1h->nmr_data acquire_13c->nmr_data d2o_shake->nmr_data final_confirmation Structural Confirmation ir_sample Prepare neat film on NaCl plates acquire_ir Acquire IR Spectrum ir_sample->acquire_ir ms_sample Inject dilute sample (EI mode) acquire_ms Acquire Mass Spectrum ms_sample->acquire_ms

References

Spectroscopic Signature of 2-(Methylthio)benzylamine: A Predictive and Interpretive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

2-(Methylthio)benzylamine (C₈H₁₁NS, Molecular Weight: 153.25 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule comprises a benzylamine core substituted at the ortho position with a methylthio (-SCH₃) group. This substitution pattern breaks the symmetry of the benzene ring, rendering all four aromatic protons and six aromatic carbons chemically non-equivalent. The primary amine (-NH₂), the benzylic methylene (-CH₂-), and the methylthio (-SCH₃) groups each provide characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related compounds such as benzylamine and 2-methylbenzylamine, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.[1][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methylthio protons. The ortho-substitution will result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
Aromatic (4H)7.10 - 7.40Multiplet (m)4HThe aromatic region will show four distinct signals due to the ortho-substitution. The chemical shifts are influenced by the electron-donating nature of the -SCH₃ and -CH₂NH₂ groups. These values are comparable to those of 2-methylbenzylamine.[4]
Benzylic (-CH₂NH₂)~ 3.90Singlet (s)2HThis singlet corresponds to the two protons of the benzylic methylene group. Its chemical shift is similar to that observed in benzylamine.[3]
Methylthio (-SCH₃)~ 2.45Singlet (s)3HThe three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet. This is consistent with the chemical shift of the methyl group in thioanisole and its derivatives.
Amine (-NH₂)~ 1.60Broad Singlet (br s)2HThe protons of the primary amine typically appear as a broad singlet. The chemical shift can vary with concentration and solvent, and the signal can be exchanged with D₂O. This is a characteristic feature of primary amines.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Quaternary Aromatic (C-S)~ 138The carbon atom attached to the sulfur is expected to be deshielded.
Quaternary Aromatic (C-CH₂NH₂)~ 140The carbon bearing the benzylamine moiety will also be a quaternary carbon with a downfield shift.
Aromatic (CH)125 - 130Four distinct signals for the aromatic CH carbons are anticipated in this range, typical for substituted benzenes.
Benzylic (-CH₂NH₂)~ 46This chemical shift is characteristic of the benzylic carbon in benzylamine derivatives.[5]
Methylthio (-SCH₃)~ 16The methyl carbon of the thioether group is expected to appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary compared to the ¹H NMR experiment.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, and the C-S bond of the thioether.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale and Comparative Insights
N-H Stretch (Amine)3300 - 3400Medium, two bandsPrimary amines typically show two stretching bands (symmetric and asymmetric) in this region, as seen in benzylamine.[6][7]
Aromatic C-H Stretch3000 - 3100Medium to WeakThese absorptions are characteristic of C-H bonds on a benzene ring.
Aliphatic C-H Stretch2850 - 2960MediumThese bands correspond to the C-H stretching vibrations of the benzylic methylene and methylthio groups.
N-H Bend (Amine)1590 - 1650Medium to StrongThis scissoring vibration is a characteristic feature of primary amines.
Aromatic C=C Stretch1450 - 1600Medium, multiple bandsThese absorptions arise from the skeletal vibrations of the benzene ring.
C-N Stretch1020 - 1250MediumThe stretching vibration of the carbon-nitrogen bond is expected in this region.
C-S Stretch600 - 800Weak to MediumThe carbon-sulfur stretch is typically weak and falls in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables and spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation PathwayRationale and Comparative Insights
153[C₈H₁₁NS]⁺Molecular Ion (M⁺)This peak corresponds to the intact molecule and confirms the molecular weight.
136[C₈H₁₀S]⁺Loss of NH₂Loss of the amino radical is a common fragmentation pathway for primary amines.
106[C₇H₆S]⁺α-cleavage (loss of CH₂NH₂)Cleavage of the bond between the aromatic ring and the benzylic carbon.
91[C₇H₇]⁺Tropylium ionRearrangement of the benzyl cation, a common fragment in benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cationLoss of the side chain from the benzene ring.
Predicted Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of a lone pair of electrons, either on the nitrogen or the sulfur atom. The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to these heteroatoms and the aromatic ring.

G M This compound (m/z 153) F1 [M - NH₂]⁺ (m/z 136) M->F1 - NH₂ F2 [M - CH₂NH₂]⁺ (m/z 106) M->F2 - •CH₂NH₂ F3 Tropylium ion (m/z 91) F2->F3 Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed and reliable spectral signature has been constructed. This information serves as an invaluable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity, ensuring its accurate identification and facilitating further research and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data for verification against these predictions.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Methylthio)benzylamine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its structure, featuring a benzylamine moiety ortho-substituted with a methylthio group, presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR chemical shifts is crucial for reaction monitoring, structural confirmation, and purity assessment. This guide aims to provide a detailed technical overview of these spectral features, grounded in the fundamental principles of substituent effects on aromatic systems.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methylthio protons. The chemical shifts are influenced by the electronic effects of both the -SCH₃ and -CH₂NH₂ groups. The -SCH₃ group is a weak ortho, para-director and is known to be weakly electron-donating through resonance, while the -CH₂NH₂ group is an activating, ortho, para-directing group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-6~7.25d~7.5Expected to be the most downfield aromatic proton due to proximity to the -SCH₃ group.
H-3~7.20d~7.5Influenced by the ortho -CH₂NH₂ group.
H-4, H-5~7.10 - 7.15m-Overlapping multiplets due to complex coupling.
-CH₂-~3.85s-Benzylic protons, typically a singlet.
-NH₂~1.60s (broad)-Amine protons, often broad and concentration-dependent. May exchange with D₂O.
-SCH₃~2.45s-Methylthio protons, a characteristic singlet.
Rationale for Predicted Chemical Shifts
  • Aromatic Protons (H-3, H-4, H-5, H-6): The substitution pattern breaks the symmetry of the benzene ring, leading to four distinct signals for the aromatic protons. The chemical shifts in substituted benzenes are influenced by both inductive and resonance effects of the substituents[1][2]. The -SCH₃ group causes a slight upfield shift compared to benzene (δ 7.34 ppm), while the -CH₂NH₂ group also contributes to shielding[3]. The ortho-disubstitution pattern will result in a complex multiplet structure in the aromatic region[4][5].

  • Benzylic Protons (-CH₂-): The benzylic protons are adjacent to the electron-withdrawing nitrogen atom and the aromatic ring, placing their signal in the range of 3.8-3.9 ppm, similar to benzylamine itself[6][7][8].

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and chemical exchange.

  • Methylthio Protons (-SCH₃): The protons of the methylthio group are shielded and typically appear as a sharp singlet around 2.4-2.5 ppm.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Predicted Chemical Shift (ppm) Notes
C-1~138.0Quaternary carbon bearing the -CH₂NH₂ group.
C-2~137.0Quaternary carbon bearing the -SCH₃ group.
C-6~127.0Aromatic CH.
C-3~126.5Aromatic CH.
C-4~125.0Aromatic CH.
C-5~124.0Aromatic CH.
-CH₂-~46.0Benzylic carbon.
-SCH₃~15.5Methylthio carbon.
Rationale for Predicted Chemical Shifts
  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbons directly attached to the substituents (C-1 and C-2) will be the most deshielded among the ring carbons[9][10][11]. The remaining aromatic carbons will appear in the typical range for substituted benzenes, between 120 and 130 ppm.

  • Benzylic Carbon (-CH₂-): The benzylic carbon is expected to resonate around 46 ppm, consistent with benzylamine derivatives[10].

  • Methylthio Carbon (-SCH₃): The carbon of the methylthio group is in a relatively shielded environment and is predicted to have a chemical shift of approximately 15.5 ppm.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, proper sample preparation and data acquisition are paramount. The following protocols are designed to be self-validating and ensure reproducible results.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[12][13][14][15]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Add Deuterated Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched NMR tube using the Pasteur pipette. Avoid introducing any solid particles into the tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample information.

Diagram of NMR Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) add_solvent 2. Add Deuterated Solvent (~0.6-0.7 mL CDCl₃) weigh->add_solvent dissolve 3. Dissolve Sample (Ensure homogeneity) add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer cap 5. Cap and Label transfer->cap

Caption: A stepwise workflow for preparing a small molecule NMR sample.

NMR Data Acquisition

The following is a general guide for acquiring 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be adjusted based on the spectrometer and the sample concentration.[16][17][18][19]

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to optimize homogeneity. This can be done manually or using an automated shimming routine.

  • Tune and match the probe for the ¹H frequency.

  • Set acquisition parameters:

    • Pulse program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

    • Spectral width (SW): A range of -2 to 12 ppm is usually adequate.

    • Acquisition time (AQ): ~2-4 seconds.

    • Relaxation delay (D1): 1-2 seconds.

  • Acquire the spectrum.

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum: Set the residual CHCl₃ peak to 7.26 ppm.

¹³C NMR Acquisition:

  • Follow steps 1-3 from the ¹H NMR acquisition.

  • Tune and match the probe for the ¹³C frequency.

  • Set acquisition parameters:

    • Pulse program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of scans (NS): A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

    • Spectral width (SW): A range of 0 to 220 ppm is standard.

    • Acquisition time (AQ): ~1-2 seconds.

    • Relaxation delay (D1): 2 seconds.

  • Acquire the spectrum.

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum: Set the CDCl₃ triplet to 77.16 ppm.

Diagram of NMR Data Acquisition and Processing

G cluster_acq Data Acquisition & Processing insert Insert Sample lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process reference Reference Spectrum process->reference

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and following the detailed experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The provided tables of predicted chemical shifts serve as a valuable reference for spectral assignment, while the procedural outlines ensure the acquisition of high-quality, reliable data. This document is intended to be a practical resource for scientists engaged in research and development where the structural elucidation of small molecules is critical.

References

The Versatile Synthon: A Technical Guide to 2-(Methylthio)benzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(methylthio)benzylamine, a versatile and increasingly important building block in modern organic synthesis. Possessing both a nucleophilic amine and a modifiable methylthio group positioned on an aromatic scaffold, this compound offers a unique combination of reactivity that enables the construction of a diverse array of complex molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, key synthetic transformations, and practical applications of this compound. Particular focus is given to its role in the synthesis of bioactive heterocycles, supported by detailed experimental protocols, mechanistic insights, and spectroscopic data.

Introduction: Unveiling a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound has emerged as a synthon of significant interest due to its inherent bifunctionality. The primary amine serves as a versatile nucleophile for a wide range of C-N bond-forming reactions, while the ortho-methylthio group can act as a directing group, a handle for further functionalization, or a key pharmacophoric element in the final product.

This guide will illuminate the synthetic utility of this compound, moving beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its reactivity and its strategic application in multistep synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₁NS[PubChem][1]
Molecular Weight 153.25 g/mol [PubChem][1]
Appearance Yellow liquid[ChemicalBook][2]
Boiling Point 139-141 °C at 15 mmHg[ChemicalBook][2]
Density 1.09 g/cm³[LookChem][3]
Refractive Index 1.594[LookChem][3]
LogP 2.56750[LookChem][3]
CAS Number 56004-83-2[PubChem][1]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylthio group (a singlet around δ 2.4-2.5 ppm), the benzylic methylene protons (a singlet around δ 3.8-4.0 ppm), the aromatic protons (multiplets in the aromatic region, δ 7.0-7.5 ppm), and the amine protons (a broad singlet which can exchange with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methylthio carbon (around δ 15-20 ppm), the benzylic methylene carbon (around δ 45-50 ppm), and the aromatic carbons in the region of δ 125-140 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 153.25.

Core Reactivity and Synthetic Transformations

The synthetic potential of this compound stems from the distinct reactivity of its two functional groups.

logical_relationship cluster_reactivity Reactivity of this compound cluster_reactions Key Synthetic Transformations Amine Primary Amine (Nucleophilic Center) CN_Bond C-N Bond Formation (e.g., Amidation, Alkylation, Reductive Amination) Amine->CN_Bond Nucleophilic Attack Heterocycle Heterocycle Synthesis (e.g., Pyrimidines, Quinazolines) Amine->Heterocycle Condensation Reactions Thioether Methylthio Group (Modifiable Site) S_Oxidation Oxidation to Sulfoxide/Sulfone Thioether->S_Oxidation Oxidation

Caption: Key reactive sites of this compound and resulting transformations.

Reactions at the Amine Terminus: A Gateway to Diverse Functionality

The primary amine of this compound is a potent nucleophile, readily participating in a plethora of C-N bond-forming reactions. This reactivity is fundamental to its utility as a building block.

The formation of an amide bond is a cornerstone of medicinal chemistry. The N-acetylation of this compound serves as a straightforward example of this transformation.

Experimental Protocol: Synthesis of N-(2-(methylthio)benzyl)acetamide

  • Materials:

    • This compound

    • Acetyl chloride

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Procedure:

    • Dissolve this compound (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield N-(2-(methylthio)benzyl)acetamide.[4]

experimental_workflow cluster_workflow N-Acetylation Workflow Start Dissolve Amine & Base Step1 Cool to 0 °C Start->Step1 Step2 Add Acetyl Chloride Step1->Step2 Step3 Warm to RT & Stir Step2->Step3 Step4 Quench & Extract Step3->Step4 Step5 Purify Product Step4->Step5

Caption: Workflow for the N-acetylation of this compound.

The reaction of primary amines with isothiocyanates is a robust method for the synthesis of thiourea derivatives, a scaffold present in numerous biologically active compounds.

Experimental Protocol: Synthesis of N-substituted-N'-(2-(methylthio)benzyl)thioureas

This protocol is adapted from general procedures for thiourea synthesis.[5][6]

  • Materials:

    • This compound

    • A suitable isothiocyanate (e.g., methyl isothiocyanate, phenyl isothiocyanate)

    • Anhydrous solvent (e.g., ethanol, benzene, or a chlorinated solvent)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

    • Add the isothiocyanate (1.0 eq.) to the solution. The reaction is often exothermic.

    • Stir the mixture at room temperature or with gentle heating (e.g., reflux for a short period) until the reaction is complete, as monitored by TLC.[7]

    • Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene-petroleum ether).[7]

Participation in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in drug discovery.

Thio-substituted pyrimidines are a class of compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] this compound can be used in the construction of such heterocyclic systems. While a direct protocol starting from this compound for a Biginelli-type reaction is not explicitly detailed in the initial search, its amine functionality makes it a suitable candidate for incorporation into pyrimidine rings through condensation reactions.

A plausible synthetic route would involve the reaction of this compound with a β-dicarbonyl compound and an aldehyde, analogous to established methods for pyrimidine synthesis.

Quinazolines are another important class of N-heterocycles with diverse pharmacological activities.[10][11] Several synthetic strategies for quinazolines involve the condensation of 2-aminobenzylamines with various electrophiles. Molecular iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines is a known method for quinazoline synthesis.[8]

Applications in the Synthesis of Bioactive Molecules: A Case Study

While specific, named drug molecules synthesized directly from this compound were not prominently featured in the initial literature survey, its utility is clearly demonstrated in the synthesis of classes of compounds with established biological activity. For instance, the synthesis of 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives has been reported to yield compounds with significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[12][13][14]

General Protocol for the Synthesis of 2-(Benzylthio)pyrimidines:

This generalized procedure is based on the reaction of a thiopyrimidine with a benzyl halide. While not directly starting with this compound, it illustrates the type of transformation where this building block could be incorporated.

  • A 2-thiopyrimidine is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • A base, like triethylamine (Et₃N), is added, and the mixture is stirred.

  • The appropriate benzyl halide (in this case, a derivative of 2-(methylthio)benzyl chloride, if available) is added dropwise.

  • The reaction is stirred for an extended period, after which the solvent is removed, and the product is isolated and purified.[12]

Future Outlook and Conclusion

This compound is a building block with considerable untapped potential. Its bifunctional nature allows for a wide range of synthetic manipulations, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery. Future research will likely focus on:

  • The development of novel multicomponent reactions utilizing this compound.

  • Its application in the synthesis of complex natural products and their analogs.

  • The exploration of the methylthio group as a handle for late-stage functionalization, enabling rapid structure-activity relationship studies.

References

The Emerging Potential of 2-(Methylthio)benzylamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily functionalized to interact with a multitude of biological targets is of paramount importance. 2-(Methylthio)benzylamine, a seemingly unassuming molecule, represents one such scaffold. Its unique combination of a reactive benzylamine moiety and a modifiable methylthio group provides a rich foundation for the development of novel therapeutics across diverse disease areas. This technical guide offers an in-depth exploration of the synthesis, potential applications, and mechanistic underpinnings of this compound derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its potential as a source of novel anticancer, neuroprotective, and antibacterial agents, supported by detailed experimental protocols and mechanistic insights.

Core Synthesis of the this compound Scaffold

The strategic importance of this compound lies in its accessibility through straightforward synthetic routes, allowing for the generation of a diverse library of derivatives. A robust and scalable approach involves a two-step process starting from 2-chlorobenzonitrile.

Step 1: Synthesis of 2-(Methylthio)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chlorobenzonitrile is displaced by a methylthiolate anion.

  • Reaction Scheme:

    • 2-Chlorobenzonitrile + Sodium thiomethoxide → 2-(Methylthio)benzonitrile + Sodium chloride

A detailed protocol for a similar reaction, the synthesis of (4-chloro-phenylthio)-2 benzonitrile, is described in patent EP0004257B1, which can be adapted for this synthesis.[1][2]

Step 2: Reduction of 2-(Methylthio)benzonitrile to this compound

The second step is the reduction of the nitrile group to a primary amine. This can be achieved through various catalytic hydrogenation methods.

  • Reaction Scheme:

    • 2-(Methylthio)benzonitrile + H₂ (with catalyst) → this compound

Several catalytic systems are effective for the reduction of benzonitriles to benzylamines, including ruthenium, palladium, and nickel-based catalysts.[3][4] The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Experimental Protocol: Catalytic Reduction of a Benzonitrile to a Benzylamine

This protocol is a general guideline adapted from established procedures for benzonitrile reduction.[3][4]

Materials:

  • 2-(Methylthio)benzonitrile

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Ruthenium or Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

  • High-pressure autoclave or hydrogenation apparatus

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere, dissolve 2-(methylthio)benzonitrile (1 equivalent) in anhydrous THF or ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Transfer the suspension to a high-pressure autoclave.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-50 atm).

  • Stir the reaction mixture vigorously and heat to the appropriate temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Medicinal Chemistry Applications

The this compound scaffold is a promising starting point for the development of novel drugs in several therapeutic areas.

Anticancer Activity: Targeting Microtubule Dynamics

Derivatives of the structurally related 2-(arylthio)benzylideneamino scaffold have been identified as potent inducers of apoptosis and inhibitors of tubulin polymerization.[5] This suggests that this compound can serve as a key building block for a new class of anticancer agents that disrupt the mitotic spindle, a validated target in oncology.

Mechanism of Action:

Small molecule inhibitors of tubulin polymerization interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6][7] This disruption leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[5]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

G cluster_0 Cellular Effects 2_MTBA_Derivative This compound Derivative Tubulin αβ-Tubulin Dimers 2_MTBA_Derivative->Tubulin Binds to Microtubules Microtubule Polymerization 2_MTBA_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Quantitative Data: Anticancer Activity of a Related Scaffold

CompoundAssayCell LineActivityReference
(2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidineCaspase ActivationT47DEC₅₀ = 60 nM[5]
(2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidineGrowth InhibitionT47DGI₅₀ = 62 nM[5]
Neuroprotection: SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases such as Huntington's and Parkinson's disease.[8][9] Thioether-containing compounds have shown promise as SIRT2 inhibitors.[10] The this compound scaffold offers a novel starting point for the design of potent and selective SIRT2 inhibitors with the potential for neuroprotective effects.

Mechanism of Action:

SIRT2 inhibition has been shown to confer neuroprotection through multiple mechanisms. One key pathway involves the downregulation of the AKT/FOXO3a and MAPK signaling pathways, which are involved in apoptotic cell death.[11][12] Additionally, SIRT2 inhibition can reduce sterol biosynthesis by decreasing the nuclear trafficking of SREBP-2, a transcription factor that regulates cholesterol metabolism.[8][13] This modulation of cellular metabolism appears to be sufficient to reduce the toxicity of mutant huntingtin protein aggregates.

Signaling Pathway: Neuroprotection via SIRT2 Inhibition

G cluster_1 SIRT2 Inhibition and Neuroprotection 2_MTBA_Inhibitor This compound SIRT2 Inhibitor SIRT2 SIRT2 2_MTBA_Inhibitor->SIRT2 Inhibits AKT_FOXO3a AKT/FOXO3a Pathway SIRT2->AKT_FOXO3a Activates MAPK MAPK Pathway SIRT2->MAPK Activates SREBP2 SREBP-2 Nuclear Trafficking SIRT2->SREBP2 Promotes Apoptosis Apoptosis AKT_FOXO3a->Apoptosis MAPK->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Inhibition leads to Sterol_Biosynthesis Sterol Biosynthesis SREBP2->Sterol_Biosynthesis Sterol_Biosynthesis->Neuroprotection Reduction leads to G cluster_2 Antibacterial Screening Workflow Synthesis Synthesize this compound Derivative Library Primary_Screen Primary Screen: Agar Well/Disk Diffusion Synthesis->Primary_Screen MIC Determine Minimum Inhibitory Concentration (MIC) Primary_Screen->MIC Active Compounds MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism_Studies Mechanism of Action Studies (e.g., Proteomics, Gene Expression) MBC->Mechanism_Studies Potent Compounds

References

An In-depth Technical Guide to the In Vivo and In Vitro Disposition of Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylamine Moiety in Drug Discovery

The benzylamine scaffold is a cornerstone in medicinal chemistry, recognized as a valuable pharmacophore in a diverse array of therapeutic agents, from antimicrobials and anticancer drugs to treatments for neurodegenerative diseases.[1] The inherent reactivity and metabolic susceptibility of the benzylamine group, however, present both opportunities and challenges in drug development. A profound understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class is paramount for optimizing pharmacokinetic profiles, ensuring therapeutic efficacy, and mitigating potential toxicities.

This guide provides a comprehensive exploration of the in vivo and in vitro disposition of benzylamine compounds. We will dissect the key metabolic pathways, delve into the experimental methodologies used to characterize their disposition, and bridge the often-observed gap between in vitro data and in vivo realities. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of benzylamine pharmacology with a scientifically rigorous and field-proven approach.

Section 1: The Metabolic Landscape of Benzylamine Compounds

The biotransformation of benzylamine and its derivatives is a multifaceted process primarily orchestrated by two key enzyme superfamilies: Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs). The interplay between these enzymes dictates the metabolic fate of benzylamine compounds and significantly influences their pharmacokinetic and pharmacodynamic profiles.

Monoamine Oxidase (MAO)-Mediated Metabolism: The Primary Pathway

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of biogenic and xenobiotic amines.[2] For benzylamine compounds, MAO-B is the principal isoform responsible for their metabolism.[2][3] The catalytic process involves the cleavage of the Cα-H bond, leading to the formation of an imine intermediate, which is subsequently hydrolyzed to benzaldehyde and ammonia.[4] Benzaldehyde is then further oxidized to benzoic acid.

The structure of the benzylamine derivative can significantly influence its affinity and turnover rate by MAO. For instance, substitutions on the benzyl ring can alter the electronic properties and steric hindrance, thereby modulating the interaction with the enzyme's active site.[5][6][7]

Cytochrome P450 (CYP)-Mediated Metabolism: A Secondary but Critical Route

While MAO-mediated metabolism is often the dominant pathway, Cytochrome P450 enzymes, particularly in the liver, play a crucial role in the further metabolism of benzylamine and its primary metabolites.[8] In rodents, CYP2A1 and CYP2E1 have been identified as being involved in the conversion of benzylamine to benzamide, which can then be metabolized to an epoxide.[8] This bioactivation to reactive intermediates is a critical consideration in toxicology, as these species can form adducts with cellular nucleophiles like glutathione.[8]

Phase II Conjugation: The Final Step to Excretion

Following oxidation by MAO and/or CYPs, the resulting metabolites, such as benzoic acid, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The major in vivo metabolic fate of benzylamine in rats is the formation of hippuric acid, which results from the glycine conjugation of benzoic acid.[8][9]

Metabolic Pathway of Benzylamine

Benzylamine_Metabolism Benzylamine Benzylamine Imine Imine Intermediate Benzylamine->Imine MAO-B (Oxidative Deamination) Benzamide Benzamide Benzylamine->Benzamide CYP2A1, CYP2E1 (in rats) Benzaldehyde Benzaldehyde Imine->Benzaldehyde Hydrolysis Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Hippuric_Acid Hippuric Acid (Major in vivo metabolite) Benzoic_Acid->Hippuric_Acid Glycine Conjugation Epoxide Reactive Epoxide Benzamide->Epoxide CYP-mediated Glutathione_Adduct Glutathione Adducts Epoxide->Glutathione_Adduct Glutathione Conjugation

Caption: Metabolic pathways of benzylamine, highlighting the roles of MAO-B and CYPs.

Section 2: Bridging the Gap: In Vitro vs. In Vivo Disposition

A noteworthy characteristic of benzylamine disposition is the often-observed discrepancy between in vitro and in vivo metabolic rates. Studies have shown that benzylamine is extensively metabolized in vivo in rats, yet it exhibits limited metabolism in isolated rat liver subcellular fractions.[8][9] This highlights the importance of selecting appropriate in vitro systems and carefully interpreting the data in the context of the whole organism. The integration of data from various in vitro assays with in silico modeling is crucial for building a predictive understanding of in vivo pharmacokinetics.

Section 3: In Vitro Methodologies for Characterizing Benzylamine Disposition

A suite of well-established in vitro assays is essential for the preclinical characterization of benzylamine compounds. These assays provide critical data on metabolic stability, membrane permeability, and potential for drug-drug interactions.

Metabolic Stability Assessment

The evaluation of a compound's susceptibility to metabolic enzymes is a cornerstone of early drug discovery. Two primary in vitro systems are employed for this purpose: liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and are enriched in Phase I enzymes, particularly CYPs. Microsomal stability assays are a cost-effective, high-throughput method to assess CYP-mediated metabolism.[10]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model of hepatic metabolism.[11]

Rationale for Experimental Choices: The use of both microsomes and hepatocytes provides a more complete picture of metabolic clearance. Microsomes are excellent for isolating and studying CYP-mediated pathways, while hepatocytes incorporate the contributions of both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes.[3]

  • Preparation of Reagents:

    • Prepare a stock solution of the benzylamine test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the calculated half-life and the protein concentration.

Intestinal Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting the oral absorption of drugs.[12] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[13]

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto semi-permeable filter inserts in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Bidirectional Transport Study:

    • Apical-to-Basolateral (A-B) Transport:

      • Add the test compound solution to the apical (donor) chamber.

      • Add fresh buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and analyze by LC-MS/MS.

    • Basolateral-to-Apical (B-A) Transport:

      • Add the test compound solution to the basolateral (donor) chamber.

      • Add fresh buffer to the apical (receiver) chamber.

      • Follow the same incubation and sampling procedure as for A-B transport.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is indicative of active efflux.

InVitro_Workflow cluster_Metabolic_Stability Metabolic Stability Assessment cluster_Permeability Intestinal Permeability Assessment Test_Compound Test Benzylamine Compound Microsomes Liver Microsomes (Phase I - CYP focus) Test_Compound->Microsomes Hepatocytes Hepatocytes (Phase I & II, Transporters) Test_Compound->Hepatocytes Incubation_MS Incubate at 37°C with NADPH Microsomes->Incubation_MS Incubation_Hep Incubate at 37°C Hepatocytes->Incubation_Hep LCMS_Analysis_Met LC-MS/MS Analysis (Parent Disappearance) Incubation_MS->LCMS_Analysis_Met Incubation_Hep->LCMS_Analysis_Met CLint_Calc Calculate t½ and CLint LCMS_Analysis_Met->CLint_Calc IVIVE In Vitro-In Vivo Extrapolation (IVIVE) & PBPK Modeling CLint_Calc->IVIVE Caco2_Culture Culture Caco-2 cells on transwell inserts (21 days) TEER_Check Assess Monolayer Integrity (TEER) Caco2_Culture->TEER_Check Bidirectional_Assay Bidirectional Transport Assay (A-B and B-A) TEER_Check->Bidirectional_Assay LCMS_Analysis_Perm LC-MS/MS Analysis (Compound in Receiver) Bidirectional_Assay->LCMS_Analysis_Perm Papp_Calc Calculate Papp and Efflux Ratio LCMS_Analysis_Perm->Papp_Calc Papp_Calc->IVIVE InVivo_Prediction Prediction of Human Pharmacokinetics IVIVE->InVivo_Prediction

Caption: A typical experimental workflow for the in vitro characterization of benzylamine compounds.

Section 4: In Vivo Disposition and Pharmacokinetic Analysis

In vivo studies in preclinical species are essential to understand the complete disposition profile of a benzylamine compound and to validate the predictions from in vitro and in silico models.

Study Design and Sample Collection

A typical in vivo pharmacokinetic study involves administering the benzylamine compound to a rodent species (e.g., rats) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and plasma is separated for analysis. For metabolism studies, urine and feces are also collected.

Bioanalytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method for the quantification of the parent drug and its metabolites in biological matrices due to its high sensitivity and selectivity.[8]

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, key pharmacokinetic parameters are calculated, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F: Bioavailability (for extravascular routes).

Quantitative Data Summary
Parameter N-Nitrosomethylbenzylamine (Rat, i.p.)[14] Hypothetical Benzylamine Derivative A (Rat, p.o.) Hypothetical Benzylamine Derivative B (Rat, p.o.)
Dose (mg/kg) 4.71010
Cmax (ng/mL) Not Reported500250
Tmax (h) Not Reported1.02.0
AUC (ng*h/mL) Not Reported25003000
t½ (h) 1.1 (from blood clearance)4.08.0
Bioavailability (%) Not Applicable6045

This table includes data for a related compound and hypothetical data for illustrative purposes to demonstrate how quantitative results are presented.

Section 5: In Vitro-In Vivo Extrapolation (IVIVE) and PBPK Modeling

The ultimate goal of in vitro ADME studies is to predict the human pharmacokinetic profile of a drug candidate. In vitro-in vivo extrapolation (IVIVE) is the process of using in vitro data to forecast in vivo parameters.[15] Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data with physiological information (e.g., organ blood flow, tissue volumes) to simulate the ADME of a drug in the whole body.[1][16]

For benzylamine compounds, a successful IVIVE/PBPK approach requires:

  • Accurate in vitro intrinsic clearance data from both microsomes and hepatocytes.

  • In vitro permeability data from Caco-2 assays.

  • Plasma protein binding data.

  • Understanding of the key metabolizing enzymes (MAO and CYPs) and their relative expression levels in preclinical species and humans.

Conclusion: A Holistic Approach to Understanding Benzylamine Disposition

The disposition of benzylamine compounds is a complex interplay of metabolism, permeability, and distribution. A comprehensive understanding requires a multi-faceted approach that integrates data from a variety of in vitro assays with in vivo studies and in silico modeling. By carefully selecting and executing the appropriate experimental methodologies and thoughtfully interpreting the results, drug development professionals can effectively navigate the challenges associated with this important chemical class and unlock its full therapeutic potential. The principles and protocols outlined in this guide provide a robust framework for achieving this goal.

References

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 2-(Arylthio)benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique heterocyclic structure allows it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[1] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., Lansoprazole), anthelmintics (e.g., Albendazole), antivirals, and anticancer therapies.[3]

The functionalization of the benzimidazole ring, particularly at the 2-position, is a key strategy for modulating pharmacological activity and tuning physicochemical properties.[4][5] The incorporation of sulfur-containing moieties, such as the methylthio group, can enhance lipophilicity, alter metabolic stability, and introduce new interaction points with target proteins. This application note provides a comprehensive guide for the synthesis of 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole, a representative molecule of this class. The protocol leverages the well-established condensation reaction of an ortho-phenylenediamine with a substituted aromatic aldehyde, offering a reliable and efficient route for researchers in synthetic and medicinal chemistry.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed condensation and subsequent oxidative cyclization of o-phenylenediamine with 2-(methylthio)benzaldehyde. The reaction is typically performed in a one-pot procedure, which is efficient and minimizes waste.

Overall Reaction: o-phenylenediamine + 2-(methylthio)benzaldehyde → 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole

The mechanism involves three key stages:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a Schiff base intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group then attacks the imine carbon of the Schiff base in an intramolecular fashion, forming a five-membered dihydrobenzimidazole ring (a benzimidazoline).[7]

  • Oxidative Aromatization: The benzimidazoline intermediate is then oxidized to the thermodynamically stable aromatic benzimidazole ring. This step often occurs in the presence of air or can be facilitated by adding a mild oxidizing agent.

reaction_mechanism OPD o-phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base Aldehyde 2-(methylthio)benzaldehyde Aldehyde->Schiff_Base H_plus H+ H_plus->Schiff_Base Catalyst Benzimidazoline Benzimidazoline Intermediate Schiff_Base->Benzimidazoline Intramolecular Cyclization Product 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole Benzimidazoline->Product Oxidative Aromatization

Caption: Proposed reaction mechanism for benzimidazole formation.

Experimental Protocol: Synthesis of 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole

This protocol details a green and economically viable method using ammonium chloride as a catalyst, adapted from established procedures for 2-substituted benzimidazoles.

Materials and Equipment
  • Reagents:

    • o-Phenylenediamine (99%)

    • 2-(Methylthio)benzaldehyde (98%)

    • Ammonium Chloride (NH₄Cl, ≥99.5%)

    • Ethanol (95% or absolute)

    • Deionized Water

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Beakers and standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10.0 mmol) and 2-(methylthio)benzaldehyde (1.52 g, 10.0 mmol).

    • Add ethanol (40 mL) to the flask to dissolve the reactants.

    • Add ammonium chloride (0.16 g, 3.0 mmol, 30 mol%) to the mixture. The catalyst facilitates both the condensation and the oxidative steps.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Place the flask on a magnetic stirrer hotplate and heat the mixture to 80-90°C with continuous stirring.

    • Maintain the reflux for approximately 2-3 hours.

  • Monitoring the Reaction:

    • The reaction progress should be monitored by TLC. Prepare a TLC chamber with a hexane:ethyl acetate (2:1, v/v) solvent system.

    • Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new, major product spot indicates the reaction is nearing completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude product should form immediately.

    • Stir the suspension for 15 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with two portions of cold water (2 x 50 mL) to remove any residual ammonium chloride and other water-soluble impurities.

  • Purification:

    • Dry the crude product in a desiccator or a vacuum oven at 60°C.

    • The crude solid can be further purified by recrystallization from hot ethanol to yield the pure 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole as a solid.

Data Analysis and Expected Results

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield 75-85%
Melting Point Specific to the compound, but typically sharp
¹H NMR (DMSO-d₆) Aromatic protons (δ 7.0-8.0 ppm), NH proton (broad singlet, δ ~12.5 ppm), S-CH₃ protons (singlet, δ ~2.5 ppm)
¹³C NMR (DMSO-d₆) Aromatic carbons, C=N carbon (~151 ppm), S-CH₃ carbon (~15 ppm)
Mass Spec (ESI-MS) Calculated m/z for C₁₄H₁₂N₂S, observed [M+H]⁺

Workflow Visualization

The entire process from reaction setup to final product characterization can be summarized in the following workflow.

workflow arrow arrow A 1. Reagent Mixing (o-phenylenediamine, aldehyde, NH4Cl in Ethanol) B 2. Reflux Reaction (80-90°C, 2-3h) A->B C 3. TLC Monitoring (Hexane:EtOAc 2:1) B->C D 4. Work-up (Precipitation in ice water) C->D Upon Completion E 5. Isolation (Vacuum Filtration & Washing) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization(NMR, MS, MP) F->G

Caption: Experimental workflow for benzimidazole synthesis.

Troubleshooting and Scientific Insights

  • Low Yield: If the yield is poor, ensure the o-phenylenediamine is of high purity, as it can oxidize and darken upon storage. Additionally, confirm the reaction has gone to completion via TLC before work-up. The reaction time may need to be extended.

  • Impure Product: The primary side products often result from the self-condensation of the aldehyde or oxidation of the diamine. Thorough washing during filtration and careful recrystallization are crucial for obtaining a pure product. If the product is discolored, a charcoal treatment during recrystallization can be effective.[8]

  • Role of the Catalyst: Ammonium chloride acts as a mild Brønsted acid in situ, which catalyzes the initial condensation and dehydration steps. It is preferred for its low cost, low toxicity, and ease of removal. Other catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids can also be used, but may require neutralization during work-up.[6][9]

  • Oxidation Step: In many protocols of this type, atmospheric oxygen is sufficient to drive the final aromatization of the benzimidazoline intermediate, especially at elevated temperatures. For less reactive substrates, a mild oxidant like hydrogen peroxide or sodium metabisulfite can be explicitly added.[6]

References

Application Notes: 2-(Methylthio)benzylamine as a Key Intermediate in the Synthesis of Crop Protection Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and chemists on the strategic use of 2-(Methylthio)benzylamine (MTBA) in the synthesis of advanced crop protection agents. MTBA is a versatile chemical intermediate whose unique structure, featuring a nucleophilic primary amine and a modifiable methylthio group, makes it a valuable building block for creating complex, biologically active molecules.[1] We will explore its application in the synthesis of potent benzoxazine-based fungicides, detailing the chemical rationale, step-by-step protocols, and the mechanistic basis for the antifungal activity of the resulting compounds.

Introduction: The Strategic Importance of this compound (MTBA)

This compound (CAS: 56004-83-2) is an organic compound that has emerged as a significant precursor in the development of novel agrochemicals.[1] Its structure is advantageous for several reasons:

  • Dual Reactivity: The primary amine (-CH2NH2) serves as a potent nucleophile, ideal for forming amide, imine, or secondary amine linkages, which are central to many bioactive scaffolds. The methylthio (-SCH3) group, while relatively stable, can be oxidized to sulfoxides or sulfones, providing a route to modulate the electronic properties, solubility, and biological activity of the final molecule.[1]

  • Structural Contribution: The 2-(methylthio)phenyl moiety can confer specific conformational properties or engage in crucial binding interactions with target enzymes in pathogens, enhancing the efficacy of the active ingredient.

This guide focuses on a primary application of MTBA: its role as a foundational element in synthesizing benzoxazine derivatives, a class of compounds known for their pronounced antifungal properties.[1][2][3]

Application in Fungicide Synthesis: Crafting Benzoxazine Scaffolds

Benzoxazine derivatives are a class of heterocyclic compounds that have shown significant promise as antimicrobial agents for crop protection.[2][3] The synthesis of these molecules can be efficiently achieved using MTBA as a key starting material. The general strategy involves the N-acylation of MTBA with a functionalized salicylic acid derivative, followed by intramolecular cyclization to form the core benzoxazine ring.

Synthetic Workflow Overview

The conversion of MTBA into a functionalized 2-benzylamino-substituted benzoxazine involves a logical two-step process. First, an amide bond is formed between MTBA and a suitably activated 2-hydroxybenzoic acid derivative. This is followed by a ring-closing reaction to construct the heterocyclic benzoxazine system.

G cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product MTBA This compound (MTBA) Amide N-(2-(Methylthio)benzyl)- 2-hydroxybenzamide Intermediate MTBA->Amide Step 1: N-Acylation SalicyloylChloride Substituted 2-Hydroxybenzoyl Chloride SalicyloylChloride->Amide Benzoxazine Substituted 2-((2-(Methylthio)benzyl)amino)- 4H-benzo[d][1,3]oxazin-4-one Amide->Benzoxazine Step 2: Cyclization

Caption: General workflow for synthesizing benzoxazine fungicides from MTBA.

Detailed Experimental Protocol: Synthesis of a Model Benzoxazine Fungicide

This protocol describes the synthesis of a representative N-aryl benzoxazine derivative starting from this compound.

PART A: Synthesis of N-(5-bromo-2-hydroxybenzoyl)-2-(methylthio)benzylamine (Intermediate Amide)

  • Reagent Preparation:

    • Dissolve this compound (1.53 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion. DCM is an inert solvent that effectively dissolves the reactants.

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate flask, dissolve 5-bromo-2-hydroxybenzoyl chloride (2.54 g, 10.5 mmol) in 20 mL of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes. Maintain the temperature at 0 °C.

    • Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

  • Reaction Completion and Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Causality: The acidic wash removes unreacted triethylamine, while the basic wash removes unreacted acyl chloride and the 2-hydroxybenzoic acid byproduct. The brine wash removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the intermediate amide as a solid.

PART B: Synthesis of 6-Bromo-2-((2-(methylthio)benzyl)amino)-4H-benzo[d][1][4]oxazin-4-one (Final Product)

  • Reagent Preparation:

    • Dissolve the purified amide intermediate (3.69 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) to the solution in one portion.

    • Causality: CDI is a safe and effective alternative to phosgene for inducing cyclization. It activates the phenolic hydroxyl group, facilitating nucleophilic attack by the amide nitrogen to close the ring.

  • Reaction Execution:

    • Reflux the reaction mixture at 65-70 °C for 6 hours.

    • Monitor the formation of the benzoxazine product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure final product.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques. The following table presents expected data for the model compound and related derivatives.

Compound IDR-Group (at position 6)Molecular FormulaYield (%)Purity (HPLC, %)IC₅₀ vs. Botrytis cinerea (µg/mL)[5]
BZ-1 -BrC₁₆H₁₃BrN₂O₂S75-85>98%~15
BZ-2 -ClC₁₆H₁₃ClN₂O₂S78-88>98%~13
BZ-3 -NO₂C₁₆H₁₃N₃O₄S70-80>97%~25
BZ-4 -HC₁₆H₁₄N₂O₂S80-90>98%~30

Note: IC₅₀ values are representative estimates based on published data for similar structures and serve as a benchmark for antifungal activity evaluation.

Mechanism of Action of Derived Fungicides

While the specific target can vary, many heterocyclic fungicides, including those with benzimidazole and related scaffolds, function by disrupting fundamental cellular processes in fungi.[4] A prominent mechanism of action is the inhibition of tubulin polymerization.[6]

  • Target: The primary target is often the β-tubulin protein, a subunit of microtubules.[6]

  • Action: The fungicide binds to β-tubulin, preventing it from polymerizing with α-tubulin to form microtubules.[6]

  • Consequence: Microtubules are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. By inhibiting their formation, the fungicide effectively halts fungal growth and proliferation.

G cluster_process Normal Microtubule Dynamics cluster_inhibition Fungicidal Inhibition alpha α-Tubulin Monomer dimer αβ-Tubulin Dimer alpha->dimer Dimerization beta β-Tubulin Monomer beta->dimer Dimerization blocked_beta Inhibited β-Tubulin microtubule Microtubule Polymer (Essential for Mitosis) dimer->microtubule Polymerization fungicide MTBA-Derived Fungicide (e.g., Benzoxazine) fungicide->beta Binds to β-Tubulin no_polymer Polymerization Blocked blocked_beta->no_polymer Prevents Dimerization/ Polymerization mitosis_arrest Mitosis Arrest & Fungal Cell Death no_polymer->mitosis_arrest

Caption: Inhibition of fungal mitosis via disruption of tubulin polymerization.

Conclusion

This compound is a highly effective and strategic intermediate for the synthesis of novel crop protection agents. Its dual functional handles allow for the straightforward construction of complex heterocyclic systems such as benzoxazines, which exhibit potent antifungal activity. The protocols and rationale presented herein provide a solid foundation for researchers to explore the vast potential of MTBA in developing the next generation of fungicides to ensure global food security.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Benzylthiomethyl-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 2-benzylthiomethyl-1H-benzimidazole derivatives. As a privileged heterocyclic scaffold, benzimidazole is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a benzylthiomethyl group at the 2-position has been shown to yield compounds with significant biological potential, notably potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]

This guide moves beyond a simple recitation of steps, delving into the chemical logic behind the chosen synthetic route. It offers practical, field-tested insights to ensure reproducibility and high-purity yields. The protocols described herein are designed to be self-validating through clear checkpoints and characterization methods.

I. Strategic Overview of the Synthesis

The synthesis of 2-benzylthiomethyl-1H-benzimidazole derivatives is most effectively achieved through a robust, multi-step pathway. The strategy hinges on the initial construction of the benzimidazole core, followed by the introduction of a reactive handle at the 2-position, which is then used to couple the desired benzylthio moiety. This approach allows for modularity, enabling the synthesis of a diverse library of derivatives by simply varying the final reactant.

The overall workflow can be visualized as a three-stage process:

  • Formation of the Benzimidazole Core: Synthesis of 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine.

  • Activation for Thiolation: Conversion of the chloromethyl intermediate into a more reactive isothiouronium salt.

  • Thioether Formation: Reaction of the isothiouronium salt with substituted benzyl halides to yield the final target compounds.

Synthesis_Workflow cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Intermediate Activation cluster_2 PART 3: Derivative Synthesis Start o-Phenylenediamine + Chloroacetic Acid Intermediate1 Step 1: Cyclocondensation (HCl, Reflux) Product: 2-(chloromethyl)-1H-benzimidazole Start->Intermediate1 Intermediate1_ref 2-(chloromethyl)-1H-benzimidazole Intermediate2 Step 2: Salt Formation (Acetonitrile, Reflux) Product: 2-methyl-1H-benzimidazole isothiouronium salt Intermediate1_ref->Intermediate2 Thiourea Thiourea Thiourea->Intermediate2 Intermediate2_ref Isothiouronium Salt FinalProduct Step 3: Thioether Coupling (NaOH, Ethanol, Reflux) Final Product: 2-benzylthiomethyl-1H- benzimidazole Derivative Intermediate2_ref->FinalProduct BenzylHalide Substituted Benzyl Halide BenzylHalide->FinalProduct

Caption: High-level workflow for the synthesis of 2-benzylthiomethyl-1H-benzimidazole derivatives.

II. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole (Intermediate A)

This initial step involves the Phillips-Ladenburg condensation, a classic and reliable method for forming the benzimidazole ring from an o-phenylenediamine and a carboxylic acid.[4][5] The use of hydrochloric acid is critical as it protonates the carbonyl oxygen of chloroacetic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the amino groups of o-phenylenediamine, thereby catalyzing the cyclization.[6]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • 5% Potassium hydrogencarbonate (KHCO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 g, 9.3 mmol).

  • Add 10 mL of 4N hydrochloric acid and stir until the solid dissolves.

  • Add chloroacetic acid (1.3 g, 1.5 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 80:20).

  • After cooling to room temperature, carefully neutralize the acidic mixture by slowly adding a 5% potassium hydrogencarbonate (KHCO₃) solution until a precipitate forms and the pH is ~7-8.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product several times with cold water to remove any inorganic salts.

  • Dry the product in a desiccator. The resulting yellow powder is 2-(chloromethyl)-1H-benzimidazole, which can be used in the next step without further purification. A typical yield is around 80%.

Protocol 2: Synthesis of 2-methyl-1H-benzimidazole isothiouronium salt (Intermediate B)

This step converts the moderately reactive chloromethyl group into a highly reactive isothiouronium salt. Thiourea serves as an excellent sulfur nucleophile, and the resulting salt is a stable, solid intermediate that is easily handled and stored. This intermediate is primed for the subsequent displacement reaction.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole (Intermediate A)

  • Thiourea

  • Acetonitrile

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(chloromethyl)-1H-benzimidazole (1 eq, 57.2 mmol) in 50 mL of acetonitrile.[7]

  • Add thiourea (1 eq, 57.2 mmol) to the solution.[7]

  • Heat the mixture to reflux for approximately 1.5 hours. A precipitate will begin to form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with ethyl acetate to remove any unreacted starting materials.[7]

  • Dry the yellow powder in the open air. The product is the isothiouronium salt, ready for the final step.

Protocol 3: General Synthesis of 2-benzylthiomethyl-1H-benzimidazole Derivatives

This final stage involves the coupling of the isothiouronium salt with a desired benzyl halide. The addition of a strong base, such as sodium hydroxide, is crucial. It facilitates an in-situ elimination of the isothiourea group to generate a highly nucleophilic benzimidazole-2-methylthiolate anion, which then rapidly attacks the electrophilic benzylic carbon of the benzyl halide in a classic SN2 reaction.

Materials:

  • 2-methyl-1H-benzimidazole isothiouronium salt (Intermediate B)

  • Substituted benzyl halide (e.g., benzyl chloride, 4-nitrobenzyl bromide)

  • Absolute ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 0.35N)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of the isothiouronium salt (1 eq, 2.1 mmol) in 15 mL of absolute ethanol, add a sodium hydroxide solution (2.5 eq, 0.35N).[7]

  • Stir the mixture under reflux.

  • Add the corresponding substituted benzyl halide (1.2 eq, 2.52 mmol) to the reaction mixture.[7]

  • Continue refluxing for an additional 2 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer several times with water to remove ethanol and inorganic byproducts.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.[7]

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate, 85:15 v/v) to afford the pure 2-benzylthiomethyl-1H-benzimidazole derivative.[7]

III. Data Summary and Characterization

The modularity of Protocol 3 allows for the synthesis of a wide range of derivatives. The choice of substituted benzyl halide directly influences the final product's structure and, consequently, its biological activity.

EntryBenzyl Halide SubstituentTypical YieldPhysical AppearanceRef.
5a H (unsubstituted)~75%-
5b 4-Fluoro~72%-
5e 4-Chloro~78%-
5g 4-Bromo~79%-
5j 4-Nitro55%Brown Powder

Characterization: Structural confirmation of the final products is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra will show characteristic peaks for the aromatic protons of the benzimidazole and benzyl rings, and a key singlet for the S-CH₂ methylene bridge. ¹³C NMR will confirm the carbon framework.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[7]

Example Characterization for 2-{[(4-nitrobenzyl)thio]methyl}-1H-benzimidazole (5j):

  • Appearance: Brown powder

  • Yield: 55%

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.07–8.00 (m, 2H, HAr), 7.60–7.52 (m, 2H, HAr), 7.44–7.35 (m, 2H, HAr), 7.28–7.18 (m, 2H, HAr), 3.92 (s, 2H, S-CH₂-Ar), 3.84 (s, 2H, Bzim-CH₂-S).

  • HRMS (ESI) Calc for C₁₅H₁₄N₃O₂S (M+H)⁺: 300.1366, Found: 300.1369.

IV. References

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (n.d.). MDPI. 1

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ISCA. 4

  • Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. (2022). TSI Journals. --INVALID-LINK--

  • Synthesis of N-alkyl-2-benzylthiomethyl-1H-benzimidazole derivatives (7a-l). (n.d.). ResearchGate. 9

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). PubMed. 10

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Publications. 11

  • Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. (2017). PubMed. 12

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (2022). ResearchGate. 7

  • Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemo. (2016). Academic Journals. 8

  • An In-depth Technical Guide on the Chemical Properties of 2-(benzylthio)-1H-benzimidazole. (n.d.). Benchchem. 3

  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019). PMC. 2

  • comparative study of substituted o-phenylenediamine reactivity in condensations. (n.d.). Benchchem. 5

  • Reaction of o-phenylenediamine with organic acids | Download Table. (n.d.). ResearchGate. 6

References

A Validated Reverse-Phase HPLC Method for the Purity Assessment of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(Methylthio)benzylamine. This compound serves as a valuable intermediate in the synthesis of various molecules with potential applications in medicinal chemistry and materials science.[1] Accurate assessment of its purity is critical for ensuring the quality, consistency, and reliability of downstream research and development activities. The described isocratic reverse-phase method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. The rationale behind the method development, a step-by-step protocol, and a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines are provided.[2][3][4]

Introduction and Scientific Rationale

This compound is a primary amine containing a thioether and an aromatic benzyl group.[5][6] This unique structure provides multiple reactive sites, making it a versatile building block in organic synthesis.[1] The presence of impurities, arising from either the synthetic route or degradation, can significantly impact the outcome of subsequent reactions and the pharmacological profile of resulting active compounds. Therefore, a reliable analytical method to assess its purity is paramount.

1.1. Principles of Method Development

The selection of the analytical method was guided by the physicochemical properties of this compound.

  • Analyte Characteristics: The molecule possesses a molecular weight of 153.25 g/mol and contains a UV-absorbing phenyl ring, making UV detection a viable and straightforward choice.[5][7] The presence of a basic primary amine group necessitates careful pH control of the mobile phase to ensure consistent protonation and avoid poor peak shape (tailing). The combination of the aromatic ring and the alkylthio group provides sufficient hydrophobicity for good retention on a reverse-phase column.

  • Chromatographic Mode: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the ideal separation technique. It is highly effective for separating moderately polar to non-polar organic molecules. A C18 stationary phase offers excellent retention and selectivity for aromatic compounds like this compound.[8][9][10]

  • Mobile Phase Strategy: An isocratic mobile phase consisting of an organic modifier (acetonitrile) and an acidified aqueous phase was chosen for its simplicity and robustness. Acetonitrile provides good elution strength and is UV transparent at the detection wavelength. The addition of an acidifier, such as formic or trifluoroacetic acid, to the aqueous component ensures that the amine functional group is consistently protonated (existing as an ammonium salt). This minimizes silanol interactions with the stationary phase, leading to sharp, symmetrical peaks.[11]

  • Detection: Based on the UV spectrum of benzylamine derivatives, a detection wavelength of 254 nm or 256 nm is appropriate for sensitive detection.[10][12]

Detailed Experimental Protocol

This section provides a complete, step-by-step protocol for the purity analysis of this compound.

2.1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10][13]

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents and Materials:

    • This compound reference standard (purity ≥99.0%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (≥98%)

    • Methanol (HPLC grade)

    • Class A volumetric flasks and pipettes

    • 0.45 µm syringe filters (PTFE or other compatible material)

2.2. Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for quick reference.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Run Time 10 minutes

2.3. Solution Preparation

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 550 mL of acetonitrile with 450 mL of HPLC-grade water. Add 1.0 mL of formic acid to the aqueous portion before mixing. Degas the final mixture by sonication or vacuum filtration.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability checks and quantification.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]

2.4. Analysis Workflow

The diagram below illustrates the complete experimental workflow from solution preparation to final data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation sys_suit System Suitability Check (Inject Working Standard) prep_mp->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation & Filtration analysis Inject Sample Solutions prep_sample->analysis sys_suit->analysis If Pass integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Method Validation Protocol

To ensure the method is reliable and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][14] The following parameters must be assessed.

3.1. Validation Workflow

The logical relationship between the different validation experiments is outlined below.

G start Method Validation Start specificity Specificity (Stress Testing, Peak Purity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness finish Method Validated robustness->finish

Caption: Logical flow for HPLC method validation.

3.2. Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
System Suitability Five replicate injections of the working standard solution.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze placebo, standard, and stressed samples (acid, base, H₂O₂, heat, light). Use PDA detector for peak purity analysis.No interference at the retention time of the analyte. Peak purity index should pass.
Linearity Analyze at least five concentration levels (e.g., 50% to 150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD; S/N of ~10 for LOQ.
Robustness Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must be met. No significant change in results.

3.3. Understanding Potential Impurities

Specificity studies should consider potential process-related impurities and degradation products. The thioether moiety is susceptible to oxidation, forming the corresponding sulfoxide and sulfone, especially upon exposure to oxidizing agents or prolonged storage in the presence of air.[15] The benzylamine functional group can undergo oxidation or condensation reactions.[16][17] Forced degradation studies are essential to demonstrate that these potential degradants are well-separated from the main analyte peak.

Conclusion

The HPLC method detailed in this application note is a highly effective tool for the purity assessment of this compound. The reverse-phase C18 method with a simple isocratic mobile phase and UV detection is straightforward, robust, and easily implemented in a standard analytical laboratory. The comprehensive validation protocol ensures that the method generates trustworthy and reproducible data, meeting the stringent requirements of the pharmaceutical and chemical research industries. This method is well-suited for routine quality control, stability studies, and characterization of this compound.

References

Application Note: A Robust LC-MS Protocol for the Analysis of Reactions Involving 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the quantitative analysis of 2-(Methylthio)benzylamine in reaction mixtures. This method is tailored for researchers, scientists, and professionals in drug development who require a reliable and efficient way to monitor reaction progress, identify byproducts, and ensure the quality of synthetic pathways involving this key intermediate. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, selectivity, and reproducibility.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structure, featuring a reactive benzylamine moiety and a methylthio group, makes it a versatile intermediate. Accurate and precise monitoring of its consumption and the formation of products in a reaction is paramount for process optimization, yield maximization, and impurity profiling. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose due to its high sensitivity and selectivity, allowing for the separation and detection of analytes in complex matrices.[1][2] This document provides a comprehensive, step-by-step guide for the analysis of this compound, grounded in established analytical principles and best practices.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₈H₁₁NS--INVALID-LINK--[3]
Molecular Weight153.25 g/mol --INVALID-LINK--[3]
XLogP31.3--INVALID-LINK--[3]
pKa (predicted)~9.5 (amine)Inferred from similar benzylamines

The presence of a basic amine group makes this compound an excellent candidate for positive mode electrospray ionization (ESI). The moderate lipophilicity (XLogP3 of 1.3) suggests good retention on a reversed-phase column.

Experimental Workflow

The overall analytical workflow is designed to be efficient and robust, minimizing sample handling and potential for error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Quenching B Dilution A->B C Filtration B->C D HPLC Separation C->D E ESI Ionization D->E F MS Detection E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

Figure 1: High-level workflow for the LC-MS analysis of this compound from reaction mixtures.

Detailed Protocols

Sample Preparation: Dilute-and-Shoot

For many organic reaction mixtures, a simple "dilute-and-shoot" approach is sufficient and preferable as it is fast and minimizes analyte loss.[1]

Protocol:

  • Quenching (if necessary): At the desired time point, take an aliquot (e.g., 10 µL) of the reaction mixture and quench it in a larger volume of a suitable solvent (e.g., 990 µL of acetonitrile) to stop the reaction. This also serves as the initial dilution.

  • Dilution: Perform a serial dilution of the quenched sample with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to bring the analyte concentration within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.[4]

  • Transfer: Transfer the filtrate to an autosampler vial for injection.

Rationale: This minimalist approach is chosen for its speed and to avoid the complexities and potential for analyte loss associated with liquid-liquid or solid-phase extraction, which are often unnecessary for non-biological matrices.[1][5][6]

Liquid Chromatography (LC) Method

The chromatographic method is designed to provide good peak shape and resolution for the analyte of interest.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm)C18 columns provide excellent retention for moderately polar compounds like this compound. The HSS T3 chemistry is also compatible with 100% aqueous mobile phases, offering versatility.[7]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in the protonation of the analyte, leading to better peak shape and enhanced ESI signal.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength.
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutesA gradient elution is employed to ensure efficient elution of the analyte and any potential byproducts with varying polarities, while also cleaning the column between injections.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can reduce viscosity and improve peak shape and reproducibility.
Injection Volume 2-5 µLA small injection volume is used to prevent column overloading and maintain peak symmetry.
Mass Spectrometry (MS) Method

The MS parameters are optimized for the selective and sensitive detection of this compound.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group of this compound is readily protonated in the presence of formic acid, making positive ESI the ideal ionization technique.[9][10]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For quantitative analysis, SIM or MRM is preferred over a full scan for superior sensitivity and selectivity.
Monitored Ion (SIM) m/z 154.1 [M+H]⁺The protonated molecular ion is the most abundant species in the ESI source. The theoretical exact mass of the protonated molecule is 154.0688.
MRM Transition Precursor: m/z 154.1 → Product: m/z 137.1 (tentative)The primary fragmentation of protonated benzylamines is often the loss of ammonia (NH₃), which has a mass of 17 Da.[11][12] Therefore, a transition of 154.1 → 137.1 is a logical starting point for optimization. Further fragmentation studies are recommended to confirm the optimal product ion.
Capillary Voltage 3.5 kVA typical voltage to ensure efficient ionization.
Cone Voltage 30 VThis should be optimized to maximize the abundance of the precursor ion while minimizing in-source fragmentation.
Source Temperature 120 °CA standard temperature to aid in desolvation without causing thermal degradation.
Desolvation Temp. 350 °CHigher temperature to facilitate the evaporation of the mobile phase.
Desolvation Gas Flow 600 L/hr (Nitrogen)To efficiently remove solvent droplets.

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical results.[13][14] Key validation parameters should be assessed according to established guidelines, such as those from the FDA.[15][16]

validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for LC-MS method validation.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity and Range: A calibration curve should be constructed using a series of standards of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels (e.g., low, medium, and high QC samples). Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤15% for precision.[7]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Robustness: The method's resilience to small, deliberate variations in parameters such as mobile phase composition, column temperature, and flow rate.

Data Analysis and Interpretation

The primary fragmentation pathway for protonated benzylamines typically involves the neutral loss of ammonia (NH₃).[11][12] For this compound, this would result in the formation of a benzyl cation.

Expected Fragmentation:

[C₈H₁₁NS + H]⁺ (m/z 154.1) → [C₈H₈S]⁺ (m/z 137.1) + NH₃

This predicted fragmentation is a key element for setting up MRM experiments and for confirming the identity of the analyte peak. The presence of the sulfur atom can also lead to other characteristic fragmentation patterns, which should be investigated through product ion scans. The integration of the chromatographic peak area for the m/z 154.1 → 137.1 transition will be used for quantification against the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS protocol for the analysis of this compound in reaction mixtures. By following the detailed steps for sample preparation, chromatography, and mass spectrometry, researchers can achieve reliable and accurate quantitative results. The emphasis on method validation ensures the integrity of the data, which is critical for decision-making in research and development environments. This protocol serves as a robust starting point that can be adapted for specific reaction conditions and matrices.

References

Strategic Protection of the Amine in 2-(Methylthio)benzylamine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

2-(Methylthio)benzylamine is a valuable bifunctional building block in medicinal chemistry and materials science, offering both a nucleophilic primary amine and a modifiable methylthio group.[1] Effective utilization of this reagent in multi-step syntheses hinges on the selective and temporary masking of its highly reactive amine functionality. This guide provides an in-depth analysis of protecting group strategies, focusing on the critical challenge of ensuring chemical stability and orthogonality with the resident thioether moiety. We present detailed protocols for robust protection/deprotection sequences using tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, explain the causality behind our strategic recommendations, and discuss the potential pitfalls associated with less compatible methods.

The Strategic Imperative for Amine Protection

In organic synthesis, a protecting group acts as a temporary "helmet" for a reactive functional group, rendering it inert to specific reaction conditions while transformations occur elsewhere in the molecule.[2] For a molecule like this compound, the primary amine is a potent nucleophile and base, which can interfere with a wide array of desired reactions, such as those involving electrophilic reagents not intended for the nitrogen atom.

The central challenge in protecting this compound lies in the presence of the methylthio (thioether) group. Thioethers are susceptible to oxidation (forming sulfoxides and sulfones) and can be sensitive to certain strong acids or electrophiles.[3] Therefore, the selection of an amine protecting group requires an orthogonal strategy : the protection and, more critically, the deprotection conditions must not compromise the integrity of the thioether.[2][4] An ideal strategy ensures high yields for both steps and leaves the thioether untouched, preserving the molecule's synthetic potential.

Selecting an Orthogonal Protecting Group: Key Considerations

The choice of a protecting group is dictated by the planned synthetic route. The most common and effective protecting groups for amines are carbamates, which temper the amine's nucleophilicity and basicity.[5] We will evaluate the three most prevalent carbamate strategies—Boc, Fmoc, and Cbz—in the context of their compatibility with the thioether in our target molecule.

  • tert-Butyloxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate ((Boc)₂O) and is revered for its stability to bases and nucleophiles.[6] It is cleaved under acidic conditions.[7] The key consideration is the strength of the acid required for deprotection; while the thioether is stable to moderately acidic conditions, harsh reagents like neat trifluoroacetic acid (TFA) or the generation of reactive carbocations can lead to unwanted side reactions.[8]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[9] Its defining feature is its lability to basic conditions, typically a secondary amine like piperidine.[10][11] Since thioethers are exceptionally stable to non-nucleophilic bases, the Fmoc group offers near-perfect orthogonality, making it a superior choice for sensitive substrates.

  • Carboxybenzyl (Cbz): The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[12][13] This presents a significant and often prohibitive challenge for sulfur-containing molecules. Sulfur compounds are notorious poisons for many transition metal catalysts, including palladium, which can lead to sluggish or completely stalled reactions.[14] While alternative, non-hydrogenolytic deprotection methods exist (e.g., strong Lewis acids or nucleophilic cleavage), they are often harsh and lack the selectivity of the Boc or Fmoc strategies.[14][15] For this reason, the Cbz group is generally not recommended for this substrate.

Based on this analysis, the Boc and Fmoc groups represent the most reliable and strategic choices for protecting this compound.

Recommended Protocols and Methodologies

The following protocols are designed to be self-validating, providing researchers with robust and reproducible methods for the protection and deprotection of this compound.

3.1 Strategy 1: The tert-Butyloxycarbonyl (Boc) Group

The Boc group is an excellent general-purpose choice, offering a balance of stability and mild deprotection. The key to success is using controlled acidic conditions for removal to avoid side reactions with the thioether.

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P This compound Reagents_P (Boc)₂O, TEA DCM, 0°C to RT Start_P->Reagents_P Product_P N-Boc-2-(Methylthio)benzylamine Reagents_P->Product_P Start_D N-Boc-2-(Methylthio)benzylamine Product_P->Start_D Reagents_D 4M HCl in Dioxane DCM, RT Start_D->Reagents_D Product_D This compound•HCl Reagents_D->Product_D

Boc protection/deprotection workflow.
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (TEA, 1.2 eq.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

  • Setup: Dissolve the N-Boc protected amine (1.0 eq.) in a minimal amount of DCM or ethyl acetate.

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq.) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC. Effervescence (isobutylene and CO₂ evolution) should be observed. The reaction is typically complete within 1-2 hours. The product hydrochloride salt may precipitate.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or hexanes to afford the pure hydrochloride salt of the amine. To obtain the free amine, dissolve the salt in water and basify with NaOH or NaHCO₃, followed by extraction with an organic solvent.

  • Caution: The t-butyl cation generated during deprotection can alkylate the thioether.[8][16] If this is a concern, adding a scavenger like thioanisole (1.1 eq.) to the reaction mixture is recommended.[7]

3.2 Strategy 2: The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the premier choice for syntheses requiring exceptional orthogonality, particularly when acid-labile groups are present or when hydrogenation is not feasible.

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_P This compound Reagents_P Fmoc-OSu, NaHCO₃ Dioxane/H₂O, RT Start_P->Reagents_P Product_P N-Fmoc-2-(Methylthio)benzylamine Reagents_P->Product_P Start_D N-Fmoc-2-(Methylthio)benzylamine Product_P->Start_D Reagents_D 20% Piperidine in DMF RT Start_D->Reagents_D Product_D This compound Reagents_D->Product_D

Fmoc protection/deprotection workflow.
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.2 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Reagent Addition: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in dioxane portion-wise while stirring vigorously at room temperature.[10]

  • Reaction: Stir at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Fmoc protected amine.

  • Setup: Dissolve the N-Fmoc protected amine (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting crude residue contains the free amine and the piperidine-dibenzofulvene adduct.

  • Purification: The residue can be purified by dissolving in an appropriate solvent (e.g., DCM or ethyl acetate) and washing with water or dilute aqueous acid to remove the adduct, followed by drying and evaporation. Alternatively, direct purification by flash chromatography may be employed.

Comparative Analysis and Troubleshooting
FeatureBoc Protection Strategy Fmoc Protection Strategy
Protecting Reagent (Boc)₂OFmoc-OSu or Fmoc-Cl
Protection Conditions Mildly basic (e.g., TEA) in organic solvent.Mildly basic (e.g., NaHCO₃) in aqueous/organic mixture.
Deprotection Conditions Acidic (e.g., HCl in Dioxane, TFA).[17]Basic (20% Piperidine in DMF).[11]
Orthogonality Good. Stable to base and hydrogenolysis.Excellent. Stable to acid and hydrogenolysis.
Advantages Economical reagents, simple workup, vast literature precedence.High degree of orthogonality, very mild deprotection, UV-active group aids in monitoring.
Considerations Risk of thioether alkylation by t-butyl cation during deprotection (mitigated with scavengers).[8]Reagents are more expensive; removal of deprotection byproducts can require careful purification.

Troubleshooting Common Issues:

  • Incomplete Protection: Ensure reagents are pure and anhydrous (where applicable). Check stoichiometry of the base. If the reaction stalls, gentle heating (40°C) may be beneficial for the Boc protection.

  • Thioether Oxidation: If sulfoxide formation is observed (detectable by LC-MS or NMR), ensure all reactions are performed under an inert atmosphere and use high-purity, peroxide-free solvents.

  • Incomplete Boc Deprotection: If using HCl/dioxane, ensure the reagent is fresh. Reaction time can be extended, or a stronger acid like TFA (with scavengers) can be used cautiously if the rest of the molecule is stable.

  • Formation of Dibenzofulvene Adducts: During Fmoc deprotection, the dibenzofulvene byproduct can sometimes react with the newly liberated amine. Using a secondary amine base like piperidine traps this byproduct effectively.[11]

References

Scale-up synthesis of 2-(Methylthio)benzylamine for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Scale-up Synthesis of 2-(Methylthio)benzylamine for Laboratory Use

Abstract

This application note provides a comprehensive and robust protocol for the gram-scale synthesis of this compound, a versatile chemical intermediate in pharmaceutical and materials science research.[1] The guide is designed for researchers and drug development professionals requiring a reliable method that moves beyond small, discovery-scale reactions to quantities suitable for broader laboratory use (10-50 g). We present a detailed procedure based on the reductive amination of 2-(methylthio)benzaldehyde, selected for its high efficiency, operational simplicity, and favorable safety profile for scaling. This document elucidates the rationale behind the synthetic strategy, offers a step-by-step protocol, outlines critical safety considerations, and provides a scalable purification method that avoids tedious column chromatography.

Introduction and Strategic Rationale

This compound serves as a valuable building block, incorporating both a nucleophilic amine and a modifiable sulfur linkage, enabling diverse downstream chemical transformations.[1] While numerous synthetic routes can be envisioned, a successful laboratory scale-up necessitates a strategy that balances yield, purity, cost, and safety.

Two primary pathways were considered for this protocol:

  • Reduction of 2-(Methylthio)benzonitrile: This approach involves the reduction of a nitrile functional group. While effective, this transformation often requires potent, pyrophoric, and highly reactive reducing agents such as Lithium Aluminum Hydride (LAH). Handling LAH requires stringent anhydrous conditions and specialized safety protocols, making it less ideal for routine scale-up in a standard laboratory setting.[2][3][4][5][6]

  • Reductive Amination of 2-(Methylthio)benzaldehyde: This is a cornerstone reaction in medicinal chemistry for amine synthesis.[7][8][9][10] It proceeds via a two-step, one-pot process: the formation of an intermediate imine from the aldehyde and an ammonia source, followed by its immediate reduction to the target amine. This pathway was selected for its numerous advantages:

    • Milder Reducing Agents: It allows for the use of Sodium Borohydride (NaBH₄), a reductant that is significantly easier and safer to handle than LAH.[10][11]

    • High Selectivity: Modern reductive amination conditions are highly selective and generally produce clean products with minimal side reactions.[9][12]

    • Scalability: The reaction is robust and performs well at larger scales with appropriate temperature control.

    • Accessible Starting Material: The precursor, 2-(methylthio)benzaldehyde, is commercially available from multiple suppliers.[13][14][15][16]

This guide will focus exclusively on the optimized reductive amination pathway.

Overall Synthetic Workflow

The synthesis is a one-pot procedure involving the formation of the imine from 2-(methylthio)benzaldehyde and an ammonia source, followed by in-situ reduction with Sodium Borohydride. The subsequent workup is designed to isolate the amine product through a scalable acid-base extraction, which effectively separates the basic amine from non-basic starting material and impurities.[17][18]

G start_mat 2-(Methylthio)benzaldehyde + Ammonium Acetate reaction One-Pot Reaction: 1. Imine Formation (Methanol, RT) 2. In-situ Reduction (NaBH₄, 0°C to RT) start_mat->reaction Step 1 quench Reaction Quench (Water) reaction->quench Step 2 workup Workup & Extraction: - Solvent Removal - Acid/Base Extraction quench->workup Step 3 purification Purification: - Drying - Solvent Evaporation workup->purification Step 4 product Final Product: This compound purification->product Step 5

Caption: Workflow for the Synthesis of this compound.

Reagents and Quantitative Data

The following table summarizes the reagents required for a representative 15-gram scale synthesis.

ReagentMW ( g/mol )Molar Eq.Amount (moles)Mass (g)Volume (mL)Notes
2-(Methylthio)benzaldehyde152.211.00.098515.012.7Limiting Reagent[13]
Ammonium Acetate77.083.00.295622.8-Ammonia source
Methanol (MeOH)32.04---200Anhydrous, Reaction Solvent
Sodium Borohydride (NaBH₄)37.831.50.14785.6-Reducing Agent
Dichloromethane (DCM)84.93---3 x 100Extraction Solvent
Hydrochloric Acid (HCl), 2M36.46---~150For Acid-Base Extraction
Sodium Hydroxide (NaOH), 6M40.00---~75For Acid-Base Extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04---~20 gDrying Agent
Expected Product 153.25 - - ~12.8 - ~85% Yield [19]

Detailed Experimental Protocol

4.1 Reaction Setup

  • Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet adapter. Place the flask in a secondary container (ice bath).

  • To the flask, add 2-(methylthio)benzaldehyde (15.0 g, 0.0985 mol) and ammonium acetate (22.8 g, 0.2956 mol).

  • Add anhydrous methanol (200 mL) to the flask.

  • Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere for 1 hour to facilitate the formation of the imine intermediate. The solution may become slightly cloudy.

4.2 Reduction

  • Cool the reaction mixture to 0-5°C using an ice-water bath. Causality: This initial cooling is critical to control the exothermic reaction that occurs upon addition of the reducing agent, preventing potential side reactions and ensuring safety.

  • While maintaining the internal temperature below 10°C, add Sodium Borohydride (5.6 g, 0.1478 mol) portion-wise over 30-45 minutes. Rationale: Portion-wise addition is crucial for managing the rate of hydrogen gas evolution and the reaction exotherm.[20]

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 3-4 hours or until reaction completion is confirmed by TLC (Thin Layer Chromatography).

4.3 Reaction Quench and Workup

  • Cool the flask back to 0-5°C in an ice bath.

  • Slowly and carefully add deionized water (100 mL) dropwise to quench the excess Sodium Borohydride. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and no nearby ignition sources.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • To the remaining aqueous slurry, add 2M HCl (aq) until the pH is ~1-2. This converts the product amine into its water-soluble hydrochloride salt, leaving non-basic impurities in a state that can be washed away.

  • Wash the acidic aqueous layer with dichloromethane (DCM, 2 x 100 mL) to remove any unreacted aldehyde and other non-basic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add 6M NaOH (aq) with vigorous stirring until the pH is >12. The amine will precipitate as a milky emulsion before dissolving back into the organic phase in the next step. This step regenerates the free-base form of the amine, making it soluble in organic solvents.[17]

  • Extract the product from the basic aqueous layer with DCM (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.

4.4 Purification and Characterization

The product obtained after the acid-base extraction is often of sufficient purity (>95%) for many applications. For higher purity, vacuum distillation can be performed.

  • TLC Monitoring: Use a mobile phase of 9:1 Ethyl Acetate/Hexane with 1% triethylamine. Visualize with UV light and potassium permanganate stain.

  • Expected Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Critical Safety Considerations

All procedures must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[3][5]

  • Sodium Borohydride (NaBH₄):

    • Hazard: Reacts with water, acids, and protic solvents (like methanol) to release flammable hydrogen gas, which can ignite.[11] It is also toxic if swallowed or in contact with skin.

    • Handling: Keep away from water and moisture during storage and handling.[11] Use plastic or ceramic spatulas for transfer.

    • Quenching: Always quench excess NaBH₄ slowly in an ice bath. Never add water to a large, un-stirred mass of the reagent.

  • Solvents: Methanol and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Acids and Bases: Concentrated solutions of HCl and NaOH are highly corrosive. Handle with care to avoid skin and eye burns. The neutralization process is exothermic and should be performed with cooling.

References

Application Notes & Protocols for the Analytical Characterization of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)benzylamine is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a primary amine and a thioether linked to an aromatic ring, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. This comprehensive guide provides detailed application notes and validated protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₁NS--INVALID-LINK--[1]
Molecular Weight153.25 g/mol --INVALID-LINK--[1]
AppearanceNot specified; likely a liquid at room temperatureInferred from related structures
Boiling PointNot specified
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethaneInferred from structure

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of this compound and for its quantification in reaction mixtures or final product formulations. A reverse-phase method is typically employed, leveraging the compound's moderate polarity.

Causality of Method Design: The selection of a C18 column is based on its wide applicability for the separation of moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of this compound with good peak shape. The addition of an acid, such as sulfuric or formic acid, is critical for protonating the basic amine group, which minimizes peak tailing and improves chromatographic efficiency. UV detection at 210 nm is chosen as it is a common wavelength for detecting aromatic compounds.[2]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) sulfuric acid in water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and B to prepare a stock solution of 1 mg/mL.

    • Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the same solvent.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a concentration of approximately 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities. For example:

      • 0-1 min: 95% A, 5% B

      • 1-10 min: Gradient to 5% A, 95% B

      • 10-12 min: Hold at 5% A, 95% B

      • 12-13 min: Return to 95% A, 5% B

      • 13-15 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/ACN/Acid) D Set HPLC Conditions (C18, Gradient, 210 nm) A->D B Prepare Standard Solution (100 µg/mL) E Inject Standard & Sample B->E C Prepare Sample Solution (~100 µg/mL) C->E D->E F Acquire Chromatograms E->F G Identify Main Peak by Retention Time F->G H Calculate Area % Purity G->H MS_Fragmentation cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-CID) Parent This compound Ion [M]+ or [M+H]+ m/z 153 or 154 Frag1 [M-NH2]+ m/z 136 Parent->Frag1 - NH2 Frag2 [C7H7]+ m/z 91 Parent->Frag2 α-cleavage Frag3 [M+H-NH3]+ m/z 137 Parent->Frag3 - NH3 NMR_Assignment cluster_structure cluster_h1 Predicted 1H NMR cluster_c13 Predicted 13C NMR Structure H1 ~7.3 ppm (m, 4H, Ar-H) H2 ~3.9 ppm (s, 2H, -CH2-) H3 ~2.4 ppm (s, 3H, -SCH3) H4 ~1.8 ppm (br s, 2H, -NH2) C1 ~125-140 ppm (Ar-C) C2 ~46 ppm (-CH2-) C3 ~16 ppm (-SCH3)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary associated byproducts?

A1: The two most prevalent synthetic routes are the reduction of 2-(methylthio)benzonitrile and the Gabriel synthesis starting from a 2-(methylthio)benzyl halide.

  • Reduction of 2-(Methylthio)benzonitrile: This is a very common and direct method. However, it is often plagued by the formation of secondary and tertiary amine impurities, as well as potential hydrogenolysis products depending on the catalyst used.[1][2][3]

  • Gabriel Synthesis: This method is known for producing primary amines with high purity.[4][5] The main challenge lies in the removal of the phthalimide-derived byproduct (e.g., phthalhydrazide) during workup.[4][6]

Q2: During the reduction of 2-(methylthio)benzonitrile, my analysis shows significant amounts of a higher molecular weight impurity. What is it and how can I prevent it?

A2: This is very likely the secondary amine, bis(2-(methylthio)benzyl)amine, and potentially the tertiary amine, tris(2-(methylthio)benzyl)amine. These byproducts form when the desired this compound product attacks the intermediate imine species during the reaction.[3] To minimize their formation, you can try adding a weak acid to the reaction mixture during catalytic hydrogenation or using an excess of ammonia. The acid protonates the primary amine as it forms, rendering it non-nucleophilic and unable to react with the imine intermediate.

Q3: I'm using catalytic hydrogenation to reduce 2-(methylthio)benzonitrile and I'm observing a significant amount of 2-methylthiotoluene. What is causing this?

A3: The formation of 2-methylthiotoluene is due to a side reaction called hydrogenolysis, which is the cleavage of the carbon-nitrogen bond.[1][2] This is particularly common when using palladium-based catalysts.[1][2] To mitigate this, consider switching to a different catalyst, such as Raney nickel or a rhodium-based catalyst, which are generally less prone to inducing hydrogenolysis. Alternatively, optimizing reaction conditions such as temperature and pressure can also help to suppress this side reaction.

Q4: In my Gabriel synthesis, I'm struggling to remove the phthalhydrazide byproduct after the hydrazine cleavage step. What are some effective purification strategies?

A4: The low solubility of phthalhydrazide in many organic solvents can make its removal challenging.[4][6] One common technique is to acidify the reaction mixture after the cleavage step. This will protonate your desired amine, making it water-soluble as the hydrochloride salt. The neutral phthalhydrazide can then be removed by filtration. Following this, you can neutralize the aqueous layer with a base to regenerate the free amine and extract it with an organic solvent.

Troubleshooting Guide: Reduction of 2-(Methylthio)benzonitrile

This is a widely used method due to the commercial availability of the starting nitrile. The primary challenges involve controlling the selectivity of the reduction to favor the primary amine.

Common Byproducts and Mitigation Strategies
ByproductIdentificationMechanism of FormationMitigation & Troubleshooting
Bis(2-(methylthio)benzyl)amine (Secondary Amine) Higher boiling point and molecular weight than the product. Can be identified by GC-MS or LC-MS.The primary amine product acts as a nucleophile and attacks the intermediate imine.1. Acidic Additives: During catalytic hydrogenation, add a stoichiometric amount of a weak acid (e.g., acetic acid) or use an acidic solvent. This protonates the primary amine, preventing it from reacting further. 2. Excess Ammonia: In reductions using reagents like LiAlH4, the presence of excess ammonia can help to outcompete the primary amine in reacting with the imine intermediate.
2-(Methylthio)toluene Lower boiling point than the product. Can be identified by GC-MS, noting the absence of the amine group.Hydrogenolysis of the C-N bond, particularly with palladium catalysts.[1][2]1. Catalyst Choice: Avoid palladium on carbon (Pd/C). Use Raney Nickel, Platinum oxide (PtO2), or Rhodium on alumina. 2. Optimize Conditions: Use milder reaction conditions (lower temperature and pressure) to disfavor the hydrogenolysis pathway.
2-(Methylthio)benzaldehyde Can be identified by TLC (may react with visualizing agents for aldehydes) or GC-MS.Incomplete reduction or hydrolysis of the intermediate imine during aqueous workup. This is more common with milder reducing agents like DIBAL-H.[7]1. Ensure Complete Reaction: Monitor the reaction by TLC or GC until the starting material is fully consumed. 2. Use a Stronger Reducing Agent: Employ a more robust reducing agent like Lithium Aluminum Hydride (LiAlH4) to ensure full reduction to the amine.[7][8]

Visualizing the Reaction Pathway

reduction_pathway nitrile 2-(Methylthio)benzonitrile imine Imine Intermediate nitrile->imine Reduction Step 1 (+2[H]) toluene 2-(Methylthio)toluene (Byproduct) nitrile->toluene Hydrogenolysis (e.g., with Pd/C) amine This compound (Desired Product) imine->amine Reduction Step 2 (+2[H]) sec_amine Bis(2-(methylthio)benzyl)amine (Byproduct) imine->sec_amine Attack by Primary Amine

Caption: Reaction pathway for the reduction of 2-(methylthio)benzonitrile.

Recommended Protocol: Catalytic Hydrogenation with Byproduct Suppression
  • Reaction Setup: To a solution of 2-(methylthio)benzonitrile (1 equivalent) in ethanol, add 1.1 equivalents of acetic acid.

  • Catalyst Addition: Add Raney Nickel (approx. 10% by weight) to the solution under an inert atmosphere.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified primary amine.

Troubleshooting Guide: Gabriel Synthesis

This method offers high selectivity for the primary amine, making it an excellent alternative if the reduction route proves problematic.[4][5] The key is efficient removal of the phthalimide-derived byproducts.

Common Byproducts and Mitigation Strategies
ByproductIdentificationMechanism of FormationMitigation & Troubleshooting
Phthalhydrazide A white solid, often poorly soluble in common organic solvents.[6]Formed during the cleavage of the N-alkylphthalimide intermediate with hydrazine.[4][5]1. Acid-Base Extraction: After the reaction, add dilute HCl to the mixture. The desired amine will form a water-soluble salt, while the phthalhydrazide remains as a solid and can be filtered off. Neutralize the aqueous filtrate and extract the amine. 2. Recrystallization: If the product is a solid, recrystallization can be an effective method to separate it from the phthalhydrazide.
Unreacted 2-(Methylthio)benzyl Halide Can be detected by TLC or GC-MS.Incomplete reaction during the initial alkylation step.1. Ensure Complete Alkylation: Use a slight excess of the benzyl halide and ensure the potassium phthalimide is dry. Monitor the reaction until the phthalimide is consumed. 2. Purification: The unreacted halide is non-basic and can be removed during the acid-base workup described above.

Visualizing the Reaction Pathway

gabriel_synthesis phthalimide Potassium Phthalimide intermediate N-(2-(Methylthio)benzyl) phthalimide phthalimide->intermediate SN2 Alkylation halide 2-(Methylthio)benzyl Halide halide->intermediate SN2 Alkylation amine This compound (Desired Product) intermediate->amine Hydrazine Cleavage byproduct Phthalhydrazide (Byproduct) intermediate->byproduct Hydrazine Cleavage

Caption: The Gabriel synthesis pathway for this compound.

Recommended Protocol: Gabriel Synthesis and Purification
  • Alkylation: Suspend potassium phthalimide (1.1 equivalents) in dry DMF. Add 2-(methylthio)benzyl chloride (1 equivalent) and heat the mixture to 80-90 °C. Monitor the reaction by TLC.

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture and pour it into ice water. The N-alkylphthalimide intermediate will precipitate. Filter, wash with water, and dry.

  • Cleavage: Dissolve the intermediate in ethanol and add hydrazine hydrate (1.5 equivalents). Reflux the mixture. A white precipitate of phthalhydrazide will form.

  • Workup and Purification: Cool the reaction mixture and add 2M HCl. Stir for 30 minutes. Filter off the phthalhydrazide precipitate. Wash the aqueous filtrate with ether. Basify the aqueous layer with 4M NaOH until pH > 12.

  • Final Extraction: Extract the liberated amine with three portions of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound.

References

Technical Support Center: Purification of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(Methylthio)benzylamine. The content is structured to address common issues through practical FAQs and troubleshooting guides, grounded in established chemical principles and field-proven techniques.

Section 1: Core Compound Properties and Stability

Understanding the physicochemical properties of this compound is the foundation for designing a robust purification strategy. Its basicity, conferred by the amine group, and its boiling point are the most critical parameters for separation.

PropertyValueSource
Molecular Formula C₈H₁₁NS[1]
Molecular Weight 153.25 g/mol [1]
Appearance Yellow liquid[2]
Boiling Point 139-141 °C at 15 mmHg[2]
pKa ~9.3 (Estimated based on benzylamine)[3]
Solubility Miscible with water, alcohol, ether[4]
CAS Number 56004-83-2[1]

Stability Insights: Like many benzylamines, this compound is susceptible to air oxidation over time, which can lead to the formation of imines and other colored impurities.[3] The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone under certain conditions. For long-term storage, it is advisable to keep the compound under an inert atmosphere (Nitrogen or Argon) at 2-8°C and protected from light.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: Impurities are typically derived from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 2-(methylthio)benzonitrile, 2-(methylthio)benzaldehyde, or related precursors.

  • Reaction Byproducts: Over-alkylation during synthesis from benzyl halides can lead to the formation of secondary (di-[2-(methylthio)benzyl]amine) and tertiary amines.[5] Condensation of the product with itself or aldehyde precursors can form imines.[3]

  • Oxidation Products: Exposure to air can cause oxidation of the amine group or the thioether, leading to various degradation products.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, Toluene, DCM) and leftover reagents will be present.

Q2: How should I initially assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC Analysis: Use a silica gel plate and an appropriate eluent system (e.g., 95:5 Dichloromethane:Methanol or 70:30 Hexanes:Ethyl Acetate). Visualization under UV light (254 nm) and staining with potassium permanganate or ninhydrin will reveal the number of components. For amines, streaking on the TLC plate is common due to interaction with acidic silica; adding 0.5-1% triethylamine to your eluent can resolve this.[6]

  • ¹H NMR Spectroscopy: This provides a quantitative overview. Integrating key signals of the product against impurity signals can give a good estimate of purity. Pay close attention to the aromatic region and the benzylic proton signal (a singlet around 3.8 ppm).

Q3: My purified this compound is a dark yellow or brown liquid. Is it usable?

A3: Color often indicates the presence of minor, highly conjugated impurities, likely from oxidation.[3] While the compound may still be >95% pure by NMR, the color can be problematic for subsequent reactions, especially those involving sensitive catalysts. If high purity is required, re-purification by vacuum distillation or passing it through a short plug of activated carbon or silica gel can often remove these color bodies.

Section 3: Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q4: I'm performing an acid-base extraction, but my recovery is very low. What's going wrong?

A4: Low recovery in acid-base extraction of amines is typically due to one of three issues:

  • Incorrect pH: The amine must be fully protonated to move into the aqueous layer. When extracting with acid (e.g., 1M HCl), ensure the aqueous phase is pH < 2. Conversely, when regenerating the free amine with base (e.g., 2M NaOH), ensure the pH is > 12 to fully deprotonate the ammonium salt and force it back into the organic layer.[7] Always check the pH of the aqueous layer with pH paper or a meter.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product between the layers. If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, you can pass the mixture through a pad of Celite® during filtration.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least 3-4 extractions for each step (acid wash and base regeneration) to ensure quantitative transfer of the amine between phases.

Q5: My compound streaks badly on my silica gel column, and I'm getting poor separation.

A5: This is a classic problem when purifying basic compounds like amines on standard (acidic) silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.[6] A mobile phase consisting of Hexanes/Ethyl Acetate or Dichloromethane/Methanol with 1% triethylamine (Et₃N) added is highly effective. The triethylamine competes for the acidic sites on the silica, allowing your product to elute with a much better peak shape.

Q6: I can't separate my product from a close-running, non-basic impurity using column chromatography.

A6: If an impurity has a polarity very similar to your product, silica gel chromatography may not be sufficient. Consider these alternative strategies:

  • Switch to a Different Technique: Convert the problem into a different type of separation. An acid-base extraction is ideal here. Your basic product will be extracted into the aqueous acid phase, leaving the neutral, non-basic impurity behind in the organic layer.[7]

  • Change the Stationary Phase: If you must use chromatography, consider a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines compared to silica.

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate-based system to a dichloromethane-based one can alter the selectivity enough to achieve separation.

Q7: My product appears to be decomposing during vacuum distillation, even at reduced pressure.

A7: Thermal decomposition during distillation is a concern for many functionalized benzylamines. Solution: First, ensure your vacuum is sufficiently high (<1 mmHg if possible) to lower the boiling temperature. More importantly, distill the amine from a non-volatile drying agent and base, such as potassium hydroxide (KOH) pellets .[3] Before starting the distillation, add a small amount of KOH to the flask and stir for 30 minutes. The KOH will scavenge any residual water and acidic impurities that could catalyze decomposition at high temperatures. Conducting the distillation under an inert nitrogen atmosphere is also crucial to prevent oxidation.[3]

Section 4: Detailed Experimental Protocols

Protocol 4.1: Purification by Acid-Base Liquid-Liquid Extraction

This method is highly effective for removing neutral or acidic impurities, regardless of their polarity.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M hydrochloric acid (HCl) and shake gently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with 50 mL portions of 1M HCl.

  • Removal of Neutral Impurities: Combine all aqueous extracts. Add 50 mL of fresh DCM to the combined aqueous extracts and shake. This "back-wash" removes any neutral impurities that may have been carried over. Discard the organic (DCM) layer.

  • Regeneration of Free Amine: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is > 12 (check with pH paper). You may observe the amine oiling out.

  • Final Extraction: Extract the basified aqueous solution three times with 100 mL portions of fresh DCM.

  • Drying and Concentration: Combine the organic extracts from the previous step. Wash with 50 mL of brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

Protocol 4.2: Purification by Flash Column Chromatography

This method is best for separating compounds of differing polarity.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 99:1 Hexanes:EtOAc + 1% Et₃N). Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:EtOAc + 1% Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Section 5: Visualization of Purification Strategy

The following workflow provides a logical decision-making process for selecting the optimal purification method based on initial analysis of the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture analysis Assess Purity (TLC, ¹H NMR) start->analysis decision Identify Impurity Type(s) analysis->decision extraction Acid-Base Extraction decision->extraction  Impurities are  neutral or acidic   chromatography Flash Column Chromatography (add 1% Et3N to eluent) decision->chromatography  Impurities are non-ionic  with different polarity   distillation Vacuum Distillation (over KOH) decision->distillation  Product is major component;  impurities are non-volatile  or high-boiling point combo Extraction followed by Distillation/Chromatography decision->combo  Mixture of polar  and non-polar impurities   end Pure this compound extraction->end chromatography->end distillation->end combo->end

Caption: Decision workflow for purifying this compound.

Section 6: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 56004-83-2. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2011). Supplementary Information for Medicinal Chemistry Communications. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-(Methylthio)benzylamine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 56004-83-2. Retrieved from --INVALID-LINK--

  • Williams, G. D., & Seitz, D. E. (1984). Simple high-performance liquid chromatographic assay for benzylamine oxidation products in cell suspensions. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 256-260. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from --INVALID-LINK--

  • Merck Index. (n.d.). Benzylamine. As cited by various chemical suppliers. A summary of properties is available at chemical supplier websites.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzylamine. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Oxidative β-C–H Sulfonylation of Cyclic Amines. Retrieved from --INVALID-LINK--

  • Google Patents. (1961). US2987548A - Preparation of benzylamine. Retrieved from --INVALID-LINK--

  • Defense Technical Information Center. (2006). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. Retrieved from --INVALID-LINK--

  • Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Benzylamine. Retrieved from --INVALID-LINK--

  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile reagent in organic synthesis. As a key building block, this compound offers unique synthetic possibilities, but its dual functionality—a nucleophilic amine and an oxidizable thioether—can present specific hurdles. This document provides in-depth, practical solutions to common experimental issues in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes?

Several factors can contribute to incomplete reactions. A primary consideration is the purity of the starting material. This compound can degrade over time, especially if not stored properly.

  • Reagent Purity: Impurities in this compound, often from oxidation or condensation, can inhibit the desired reaction. It is advisable to purify the amine before use, for instance, by vacuum distillation.[1]

  • Reaction Conditions: Ensure that the reaction is conducted under optimal conditions. This includes appropriate temperature, solvent, and concentration. For instance, in condensation reactions, removal of water can be critical to drive the reaction to completion.

  • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reagent might be necessary depending on the specific reaction, but significant deviations can lead to side reactions and reduced yields.

Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize it?

The most common byproduct when working with this compound is the corresponding sulfoxide or sulfone, arising from the oxidation of the methylthio group.

  • Identification: This byproduct can often be identified by mass spectrometry, where you would observe a mass increase of 16 amu (for the sulfoxide) or 32 amu (for the sulfone) compared to the expected product.

  • Minimization:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidation, especially at elevated temperatures.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.

Another common issue, particularly in acylation reactions, is the formation of di-acylated products on the amine. To avoid this, consider using a protecting group strategy if selective mono-acylation is desired.

Troubleshooting Common Reactions

Acylation Reactions

Problem: Low yield of the desired N-acylated product with multiple spots on TLC.

Possible Causes & Solutions:

CauseSolution
Over-acylation Use a controlled amount of the acylating agent (e.g., 1.0-1.1 equivalents). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to modulate reactivity.
Oxidation of Thioether Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Base-catalyzed side reactions Choose a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Add the base slowly to the reaction mixture.
Hydrolysis of Acylating Agent Ensure all glassware is oven-dried and solvents are anhydrous.

Experimental Protocol: N-Acetylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add acetyl chloride (1.1 eq) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heterocycle Synthesis (e.g., Pictet-Spengler Reaction)

Problem: The Pictet-Spengler reaction to form a tetrahydro-β-carboline derivative is not proceeding or gives a low yield.

Causality Chain for Troubleshooting Pictet-Spengler Reactions

G start Crude Reaction Mixture extraction Aqueous Workup (e.g., acid/base extraction) start->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography If separation is poor distillation Vacuum Distillation (for liquid products) extraction->distillation If product is a high-boiling liquid recrystallization Recrystallization (for solid products) extraction->recrystallization If product is a solid product Pure Product chromatography->product distillation->product recrystallization->product

References

Technical Support Center: Strategies for Preventing Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of the methylthio (–SMe) group during chemical reactions. The methylthio group, a thioether, is highly susceptible to oxidation, which can lead to undesired byproducts—specifically sulfoxides and sulfones—compromising the yield, purity, and biological activity of your target molecules.[1][2] This resource is designed to provide you with a clear understanding of the underlying chemical principles and to offer practical, field-proven solutions to protect the integrity of your compounds.

I. Troubleshooting Guide: Addressing Unwanted Oxidation

This section is designed to help you diagnose and resolve specific issues related to methylthio group oxidation in your experiments.

Problem 1: My methylthio-containing compound is converting to a sulfoxide and/or sulfone during an oxidation reaction intended for another functional group.

Root Cause Analysis:

The sulfur atom in a methylthio group is electron-rich and acts as a soft nucleophile, making it highly susceptible to oxidation by a wide range of common oxidizing agents.[2][3] Many reagents used to oxidize alcohols, aldehydes, or alkenes are strong enough to also oxidize the thioether. The oxidation typically proceeds in two stages: first to the sulfoxide (R-S(O)-CH₃) and then, often under more forcing conditions, to the sulfone (R-S(O)₂-CH₃).[4]

Solutions & Methodologies:

Your primary goal is to achieve chemoselectivity—the selective reaction of one functional group in the presence of another.

1. Reagent Selection: Choosing a Milder or More Selective Oxidant

  • Explanation: Not all oxidizing agents are created equal. Their reactivity and selectivity are governed by factors such as redox potential and steric hindrance. By choosing a reagent known for its selectivity towards your target functional group over a thioether, you can often avoid protection/deprotection steps.

  • Protocol: For the oxidation of a primary alcohol to an aldehyde in the presence of a methylthio group, a common challenge, consider the following options:

    • Swern Oxidation or Dess-Martin Periodinane (DMP): These are generally mild and highly selective for alcohols, with a lower tendency to oxidize thioethers compared to chromium-based reagents.[5]

    • Catalytic Methods: Systems like tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant can be highly selective for alcohols.[5]

2. Controlled Reaction Conditions

  • Explanation: The extent of thioether oxidation can often be controlled by carefully managing the reaction parameters. Over-oxidation to the sulfone is more likely with an excess of oxidant, higher temperatures, or longer reaction times.[4][6]

  • Step-by-Step Protocol (Example: Selective Oxidation to Sulfoxide):

    • Cool the Reaction: Dissolve your substrate in a suitable solvent (e.g., CH₂Cl₂) and cool the mixture to a low temperature (e.g., -78 °C to 0 °C).

    • Stoichiometric Control: Use a precise amount of the oxidizing agent, typically 1.0 to 1.1 equivalents, to favor the formation of the sulfoxide and minimize conversion to the sulfone.[7]

    • Slow Addition: Add the oxidant solution dropwise to the substrate solution. This maintains a low instantaneous concentration of the oxidant, enhancing selectivity.[4][8]

    • Monitor Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quench Promptly: As soon as the starting material is consumed or the desired level of conversion is reached, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate or sodium sulfite) to destroy any excess oxidant.

Decision Workflow for Oxidation Reactions

G start Problem: Need to Oxidize Functional Group (FG) 'X' in presence of -SMe check_selectivity Is a known selective oxidant available for FG 'X' that spares thioethers? start->check_selectivity use_selective Action: Use selective oxidant (e.g., DMP, Swern for alcohols). Monitor reaction closely. check_selectivity->use_selective Yes no_selective No readily available selective oxidant check_selectivity->no_selective No condition_control Strategy: Control Reaction Conditions no_selective->condition_control protect_thioether Strategy: Protect the Thioether no_selective->protect_thioether Alternative Strategy temp Lower Temperature (e.g., 0 °C to -78 °C) condition_control->temp stoich Use Stoichiometric Amount of Oxidant (1.0-1.2 eq.) condition_control->stoich addition Slow, Dropwise Addition of Oxidant condition_control->addition sulfonium Protect as a Sulfonium Salt protect_thioether->sulfonium deprotect Deprotect after oxidation of FG 'X' sulfonium->deprotect

Caption: Decision workflow for oxidizing a functional group in the presence of a methylthio group.

Problem 2: My peptide, which contains methionine, shows significant oxidation after synthesis and cleavage.

Root Cause Analysis:

Methionine's side chain contains a methylthio group. During solid-phase peptide synthesis (SPPS), the final cleavage step, typically using strong acids like trifluoroacetic acid (TFA), can generate carbocations from protecting groups.[9] These reactive species, along with exposure to atmospheric oxygen, can readily oxidize the methionine residue to methionine sulfoxide (Met(O)).[9][10]

Solutions & Methodologies:

1. Use of Scavengers in the Cleavage Cocktail

  • Explanation: Scavengers are reagents added to the TFA cleavage cocktail to "trap" reactive carbocations and prevent them from causing side reactions, including methionine oxidation.[9]

  • Protocol: Optimized Cleavage for Met-Containing Peptides:

    • Prepare a fresh cleavage cocktail. A common formulation is the "Reagent K" or similar mixtures. For a 10 mL cocktail, combine:

      • Trifluoroacetic acid (TFA): 8.25 mL

      • Phenol: 0.5 g

      • Thioanisole: 0.5 mL

      • Water: 0.5 mL

      • 1,2-Ethanedithiol (EDT): 0.25 mL

    • Add the cocktail to your peptide-bound resin and allow the cleavage to proceed for 2-4 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet to remove scavengers and cleaved protecting groups.

2. Addition of a Mild Reducing Agent

  • Explanation: For particularly sensitive sequences, or if oxidation is still observed, adding a mild reducing agent to the cleavage cocktail can help to either prevent oxidation or reverse any sulfoxide that forms in situ. Ammonium iodide (NH₄I) in combination with dimethyl sulfide (Me₂S) has been shown to be effective in reducing Met(O) back to Met without affecting other sensitive functionalities like disulfide bonds.[9][11]

Additive/ScavengerFunctionTypical Concentration in TFA
Triisopropylsilane (TIS) Carbocation Scavenger1-5%
Thioanisole Carbocation Scavenger, Protects Trp2-5%
1,2-Ethanedithiol (EDT) Carbocation Scavenger1-2.5%
Dimethyl Sulfide (Me₂S) Co-reductant with NH₄I2%
Ammonium Iodide (NH₄I) Reducing Agent for Met(O)1.5%

Table 1: Common additives for TFA cleavage cocktails to prevent methionine oxidation.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for the high susceptibility of the methylthio group to oxidation?

The sulfur atom in a thioether is in its lowest oxidation state (-2). It possesses two lone pairs of electrons, making it an electron-rich center. This high electron density allows it to be easily attacked by electrophilic oxidizing agents, leading to the formation of a sulfoxide, where the sulfur is in a 0 oxidation state, and subsequently a sulfone, with the sulfur in a +2 oxidation state.[2]

Q2: Can I use hydrogen peroxide (H₂O₂) to perform other oxidations without affecting a thioether?

This is challenging and generally not recommended without careful control. Hydrogen peroxide is a common and potent oxidant for thioethers.[6][12] While some catalytic systems can achieve selectivity, the direct use of H₂O₂ often leads to thioether oxidation.[7][13] Kinetic studies have shown that while H₂O₂ oxidation of thioethers can be slow under physiological conditions, it is still a viable pathway.[14][15] If H₂O₂ must be used, rigorous control of stoichiometry, temperature, and pH is essential to achieve any degree of selectivity.[6]

Q3: Are there any protecting groups for the methylthio group itself?

While less common than for alcohols or amines, protection is possible. The most direct approach is to intentionally oxidize the thioether to the sulfoxide. The sulfoxide is significantly less nucleophilic and more resistant to further oxidation than the parent thioether. After the desired chemical transformations are performed on other parts of the molecule, the sulfoxide can be selectively reduced back to the thioether. This strategy effectively uses the sulfoxide as a protecting group. Another, less common, strategy involves converting the thioether to a sulfonium salt, which can be cleaved later.[3]

Oxidation-Reduction Protection Strategy

G cluster_0 Protection Step cluster_1 Other Reactions cluster_2 Deprotection Step Thioether R-S-CH₃ (Reactive) Sulfoxide R-S(O)-CH₃ (Protected/Deactivated) Thioether->Sulfoxide Controlled Oxidation (e.g., 1 eq. m-CPBA) Perform_Chem Perform desired chemistry on other functional groups Sulfoxide->Perform_Chem Sulfoxide_Start_De R-S(O)-CH₃ Perform_Chem->Sulfoxide_Start_De Thioether_Final R-S-CH₃ (Restored) Sulfoxide_Start_De->Thioether_Final Selective Reduction (e.g., PCl₃, SiCl₄/NaI)

Caption: Using a sulfoxide as a protecting group for a thioether.

Q4: How can I detect and quantify the level of oxidation in my samples?

The oxidation of a methylthio group to a sulfoxide and sulfone introduces oxygen atoms, which significantly increases the polarity and mass of the molecule.

  • Chromatography: On reverse-phase HPLC, the more polar sulfoxide and sulfone derivatives will have shorter retention times than the parent thioether compound.

  • Mass Spectrometry (MS): Oxidation can be definitively identified by an increase in mass. The formation of a sulfoxide adds 16 amu (+O), and the formation of a sulfone adds 32 amu (+O₂) to the molecular weight of your compound. This is readily detectable by LC-MS.[1]

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the protons of the methyl group (–S-CH₃) will experience a downfield shift upon oxidation. The typical chemical shift for a methylthio group is around δ 2.1-2.5 ppm, while for a methylsulfinyl (–S(O)-CH₃) group, it is around δ 2.7-3.0 ppm.

Q5: During storage, my compound shows increasing levels of sulfoxide. How can I prevent this?

This is a common issue in drug development and for reference standards.[16][17] Thioethers can be slowly oxidized by atmospheric oxygen, a process that can be accelerated by light, elevated temperatures, and trace metal impurities.[1][10]

  • Storage Conditions: Store sensitive compounds under an inert atmosphere (argon or nitrogen), protected from light (in amber vials), and at low temperatures (-20 °C or -80 °C).[10]

  • Solvent Choice: If stored in solution, use deoxygenated solvents.

  • Antioxidants: For formulations, consider adding antioxidants which act as sacrificial substrates to protect your active pharmaceutical ingredient (API).

References

Side reactions of 2-(Methylthio)benzylamine with different reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 2-(Methylthio)benzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. This compound offers a unique combination of a nucleophilic primary amine, a modifiable thioether, and a benzyl group, making it a valuable intermediate. However, this multi-functional reactivity can also lead to unexpected side reactions, impacting yield, purity, and reproducibility.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific challenges encountered during common transformations, explaining the underlying chemical principles and offering field-tested protocols to mitigate these issues.

Section 1: FAQs on N-Acylation & N-Alkylation Reactions

The primary amine of this compound is a strong nucleophile, readily participating in acylation and alkylation reactions. However, side reactions involving over-alkylation, reagent incompatibility, and unexpected rearrangements can complicate these transformations.

Question 1: I'm attempting a direct N-alkylation with an alkyl halide (e.g., methyl iodide) but see a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

Answer: This is a classic challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the alkylating agent. This results in the formation of the tertiary amine and, subsequently, the quaternary ammonium salt.

Core Problem: The product is more reactive than the starting material.

Troubleshooting & Protocol:

  • Stoichiometry Control: Using a large excess of this compound relative to the alkyl halide can statistically favor mono-alkylation. However, this is often impractical and requires a difficult separation post-reaction.

  • Slow Addition: Adding the alkyl halide slowly to the reaction mixture can help maintain a low concentration, reducing the rate of the second alkylation.

  • Recommended Method - Reductive Amination: The most robust and widely accepted method for achieving clean mono-alkylation is reductive amination.[1] This two-step, one-pot process involves the formation of an imine with the corresponding aldehyde or ketone, followed by in-situ reduction. This strategy inherently prevents over-alkylation as the imine can only form once on the primary amine.[2][3]

Protocol 1: Mono-N-methylation via Reductive Amination

  • Step 1: Imine Formation. To a solution of this compound (1.0 eq.) in methanol (MeOH), add formaldehyde (1.1 eq., 37% aq. solution) and acetic acid (0.1 eq.). Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and formation of the imine intermediate.

  • Step 2: Reduction. Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Step 3: Work-up. After the reaction is complete, quench carefully with water. Adjust the pH to basic (pH > 9) with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Question 2: After N-alkylating to produce a tertiary amine, for example, N,N-dimethyl-2-(methylthio)benzylamine, I am observing an unexpected isomer where a methyl group has migrated to the aromatic ring. What is happening?

Answer: You are likely observing a Sommelet-Hauser rearrangement .[4][5] This is a classic rearrangement of benzylic quaternary ammonium salts (which can form in situ from the tertiary amine with excess alkyl halide) or related benzylic ylides under strong basic conditions. The reaction proceeds via a[6]-sigmatropic rearrangement, transferring an alkyl group from the nitrogen atom to the ortho position of the benzyl ring.[7][8]

Mechanism Overview:

  • A strong base deprotonates either the benzylic position or, more relevantly for the rearrangement, a methyl group on the nitrogen, forming an ylide.

  • This ylide undergoes a concerted[7][6]-sigmatropic rearrangement through a five-membered transition state.

  • The resulting intermediate rearomatizes to yield the final ortho-alkylated product.

Diagram 1: Sommelet-Hauser Rearrangement Pathway

G cluster_0 Reaction Conditions Start N,N,N-trimethyl-2-(methylthio)benzylammonium salt Base Strong Base (e.g., NaNH2) Start->Base Deprotonation Ylide1 Benzylic Ylide (Minor Pathway) Base->Ylide1 Ylide2 N-Methyl Ylide (Major Pathway for Rearrangement) Base->Ylide2 Stevens Stevens [1,2]-Rearrangement (Competing Side Product) Ylide1->Stevens Rearrangement [2,3]-Sigmatropic Rearrangement Ylide2->Rearrangement Intermediate Cyclohexadiene Intermediate Rearrangement->Intermediate Aromatization Tautomerization/ Aromatization Intermediate->Aromatization Product Ortho-methylated Product: N,N-dimethyl-2-(methylthio)-6-methylbenzylamine Aromatization->Product

Caption: Decision workflow for potential Sommelet-Hauser rearrangement.

Preventative Measures:

  • Avoid Strong Bases: Do not use exceptionally strong bases like sodium amide (NaNH₂) or organolithiums if this rearrangement is a concern.

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent to avoid the formation of the quaternary ammonium salt precursor.

  • Temperature Control: Run the reaction at the lowest effective temperature.

Section 2: FAQs on Reactions at the Thioether Sulfur

The methylthio group is susceptible to oxidation and can interact with Lewis acids, leading to undesired side products or catalyst deactivation.

Question 3: I am trying to perform a reaction on another part of the molecule but my thioether is being oxidized. How can I selectively oxidize the sulfur to a sulfoxide without forming the sulfone?

Answer: The oxidation of thioethers to sulfoxides is a common transformation, but over-oxidation to the corresponding sulfone is a frequent side reaction. The key to selectivity is the choice of oxidant and careful control of reaction conditions.[9][10]

Table 1: Oxidant Selectivity for Sulfide Oxidation

OxidantTypical ConditionsSelectivity (Sulfoxide vs. Sulfone)Notes & Cautions
H₂O₂ Acetic acid, RTModerate to LowOver-oxidation is common. Reaction can be exothermic.
m-CPBA CH₂Cl₂, 0 °C to RTGood (with 1 eq.)Highly efficient but can also oxidize the amine. Over-oxidation to sulfone with >2 eq.
NaIO₄ MeOH/H₂O, 0 °C to RTExcellentGenerally stops cleanly at the sulfoxide stage. Mild and reliable.
NFSI H₂O, RTExcellent (Controllable)Selectivity is controlled by stoichiometry. 1.2 eq for sulfoxide, 2.5 eq for sulfone.[11]

Recommended Protocol for Selective Sulfoxide Formation:

  • Reagents: Sodium periodate (NaIO₄, 1.1 eq.).

  • Procedure: Dissolve the this compound derivative (1.0 eq.) in a 1:1 mixture of methanol and water. Cool the solution to 0 °C. Add the NaIO₄ in one portion and stir the mixture, allowing it to slowly warm to room temperature over several hours. Monitor the reaction by TLC. Upon completion, filter the inorganic salts, remove the methanol under reduced pressure, and extract the aqueous layer with an appropriate organic solvent.

Question 4: After oxidizing my compound to the 2-(methylsulfinyl)benzylamine derivative, I treated it with acetic anhydride to acetylate the amine, but I got a rearranged product instead. What happened?

Answer: This is a classic Pummerer rearrangement .[12][13] The Pummerer reaction occurs when a sulfoxide with an α-hydrogen is treated with an acylating agent, typically acetic anhydride (Ac₂O).[6] The sulfoxide is activated, and subsequent elimination and nucleophilic attack lead to the formation of an α-acyloxy thioether.[13][14]

Mechanism Overview:

  • The sulfoxide oxygen is acylated by acetic anhydride.

  • An acetate ion abstracts an α-proton (from the methyl group on the sulfur), leading to the formation of a sulfonium ylide.

  • Elimination of acetic acid generates a highly electrophilic thionium ion intermediate.

  • The acetate ion then attacks the carbon of the thionium ion, yielding the α-acetoxy thioether product.

Diagram 2: Pummerer Rearrangement Mechanism

G cluster_1 Pummerer Rearrangement Pathway Start 2-(Methylsulfinyl)benzylamine Derivative Ac2O Acetic Anhydride (Ac₂O) Start->Ac2O Activation Acylation O-Acylation of Sulfoxide Ac2O->Acylation Intermediate1 Acylated Sulfonium Intermediate Acylation->Intermediate1 Deprotonation Deprotonation by Acetate Intermediate1->Deprotonation Thionium Thionium Ion Intermediate Deprotonation->Thionium Elimination of AcOH Attack Nucleophilic Attack by Acetate Thionium->Attack Product α-Acetoxy Thioether Product Attack->Product

Caption: Key steps in the Pummerer rearrangement of a sulfoxide.

How to Avoid This Side Reaction:

  • Protect the Amine First: If you need to perform a Pummerer-type transformation, protect the amine group first (e.g., as a Boc-carbamate or an amide) to prevent it from interfering.

  • Choose a Different Acylating Agent: If your goal is N-acylation, avoid using acetic anhydride in the presence of the sulfoxide. Use a milder acylating agent or a different coupling protocol (e.g., acyl chloride with a non-nucleophilic base like triethylamine at low temperature) that is less likely to activate the sulfoxide.

Section 3: General Troubleshooting

Question 5: I am running a Lewis acid-catalyzed reaction (e.g., Friedel-Crafts, cyclization) and experiencing low yields or catalyst deactivation. Could the methylthio group be the cause?

Answer: Yes, it is highly probable. The sulfur atom in the methylthio group is a soft Lewis base and can coordinate strongly with many Lewis acids (e.g., AlCl₃, TiCl₄, ZnBr₂, Cu(OTf)₂).[15][16][17] This coordination can lead to several problems:

  • Catalyst Sequestration: The substrate can act as a ligand, effectively titrating the Lewis acid out of the catalytic cycle and leading to a stalled reaction. You may need to use stoichiometric or even excess Lewis acid to overcome this.

  • Altered Reactivity: Coordination of the Lewis acid to the sulfur can change the electronic properties of the molecule, potentially deactivating the aromatic ring towards electrophilic substitution or altering the nucleophilicity of the amine.

  • Undesired Side Reactions: In some cases, the Lewis acid-sulfur adduct can promote undesired reactions, such as C-S bond cleavage.

Troubleshooting Strategies:

  • Increase Catalyst Loading: The simplest approach is to increase the molar equivalents of the Lewis acid. Perform a loading screen to find the optimal amount.

  • Switch to a Softer Lewis Acid: Consider using a Lewis acid that has a lower affinity for sulfur, if compatible with your desired reaction.

  • Oxidize the Thioether: Pre-oxidizing the thioether to the corresponding sulfoxide or sulfone can be an effective strategy. The sulfur atom in these higher oxidation states is significantly less Lewis basic, preventing catalyst poisoning.[10] After the reaction, the sulfoxide/sulfone can often be reduced back to the thioether if needed.

References

Removing unreacted 2-(Methylthio)benzylamine from product

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Removal of Unreacted 2-(Methylthio)benzylamine

As a Senior Application Scientist, this guide provides in-depth technical advice and troubleshooting protocols for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted this compound from their reaction mixtures. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction, but TLC and NMR analysis show the presence of unreacted this compound. What is the most straightforward method to remove it?

The most direct approach to remove a basic impurity like this compound is an aqueous acid wash, a simple and effective liquid-liquid extraction technique. This method leverages the basicity of the amine to selectively protonate it, rendering it soluble in the aqueous phase while your likely less-basic product remains in the organic phase.

The choice of acid is critical and depends on the stability of your desired product. For most applications, a dilute solution of hydrochloric acid (e.g., 1 M HCl) is sufficient. However, if your product is acid-sensitive, a milder acid like a saturated solution of ammonium chloride (NH4Cl) can be employed.

Here is a decision-making workflow to guide your selection of a purification strategy:

Purification_Workflow start Reaction Mixture (Product + Unreacted Amine) is_product_acid_stable Is the Product Acid-Stable? start->is_product_acid_stable acid_wash Aqueous Acid Wash (e.g., 1M HCl) is_product_acid_stable->acid_wash Yes mild_acid_wash Mild Acid Wash (e.g., sat. NH4Cl) is_product_acid_stable->mild_acid_wash No is_separation_effective Is Separation Effective? acid_wash->is_separation_effective mild_acid_wash->is_separation_effective chromatography Column Chromatography is_separation_effective->chromatography No end Pure Product is_separation_effective->end Yes is_product_solid Is the Product a Solid? chromatography->is_product_solid recrystallization Recrystallization is_product_solid->recrystallization Yes is_product_solid->end No recrystallization->end

Caption: Decision workflow for purification strategy selection.

In-Depth Protocols and Troubleshooting

Method 1: Acid-Base Extraction

This technique is predicated on the differential solubility of the basic amine and a neutral or acidic product in acidic and basic aqueous solutions.

Core Principle: The lone pair of electrons on the nitrogen atom of this compound makes it a Brønsted-Lowry base. Introduction of an acid (H⁺) leads to the formation of the corresponding ammonium salt, which is ionic and thus highly soluble in the aqueous phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water), and the bottom is the aqueous phase.

  • Drain and Repeat: Drain the lower aqueous layer. For thorough removal, repeat the wash with 1 M HCl (aq) one to two more times.

  • Neutralizing Wash: To remove any residual acid from the organic layer, wash with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

IssuePotential CauseRecommended Solution
Emulsion Formation High concentration of starting material or insufficient solvent.Add more organic solvent or brine to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product is also extracted into the aqueous layer The product has a basic functional group.Use a milder acidic solution like saturated ammonium chloride (NH₄Cl).
Incomplete removal of the amine Insufficient acid or not enough washes.Increase the number of acidic washes or use a slightly more concentrated acid solution (if the product is stable).
Method 2: Column Chromatography

When acid-base extraction is not feasible due to product instability or when other impurities are present, column chromatography is the method of choice.

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). The polarity of the compounds plays a crucial role; more polar compounds will adhere more strongly to the polar silica gel and elute later.

Step-by-Step Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or heptane). The less polar product should begin to move down the column.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. This will start to move the more polar this compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to determine which contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssuePotential CauseRecommended Solution
Poor Separation (overlapping spots on TLC) Inappropriate solvent system.Optimize the eluent system using TLC. A good starting point is a 9:1 mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). Adjust the ratio to achieve a good separation between the product and the amine.
Streaking of the amine on the TLC plate The basic amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system to neutralize the acidic sites on the silica gel.
Product co-elutes with the amine The product and amine have very similar polarities.Consider using a different stationary phase, such as alumina, or explore reverse-phase chromatography.
Method 3: Recrystallization

If your desired product is a solid, recrystallization can be a highly effective purification method.

Core Principle: This technique relies on the difference in solubility of the product and the impurity in a particular solvent at different temperatures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurity is either very soluble or insoluble at all temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system by testing small amounts of the crude material in different solvents.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting:

IssuePotential CauseRecommended Solution
No crystals form upon cooling The solution is not saturated, or the product has oiled out.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product has oiled out, redissolve it by heating and allow it to cool more slowly.
Low recovery of the product Too much solvent was used, or the product is too soluble in the chosen solvent.Reduce the amount of solvent used for dissolution. If the product is still too soluble, consider using a different solvent or a mixed solvent system.
The amine co-precipitates with the product The amine has similar solubility properties to the product in the chosen solvent.Perform an acid-base extraction to remove the bulk of the amine before recrystallization.

Validation & Comparative

A Comparative Analysis of 2-(Methylthio)benzylamine and Other Benzylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds with desired chemical and biological properties. Benzylamines, a class of organic compounds featuring a benzyl group attached to an amine, are widely utilized as versatile intermediates in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of 2-(Methylthio)benzylamine and other representative benzylamines, offering insights into their synthesis, physicochemical properties, reactivity, and biological activities to inform rational molecular design and experimental planning.

The introduction of a methylthio group at the ortho-position of the benzylamine scaffold imparts unique electronic and steric characteristics that can significantly influence its reactivity and biological profile compared to the parent benzylamine and other substituted analogues. This guide will explore these differences through a combination of experimental data from the scientific literature and detailed protocols for key synthetic transformations.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. The table below summarizes key properties of this compound, the parent benzylamine, and two other representative substituted benzylamines, 4-methoxybenzylamine and 4-nitrobenzylamine, which feature electron-donating and electron-withdrawing groups, respectively.

PropertyThis compoundBenzylamine4-Methoxybenzylamine4-Nitrobenzylamine
CAS Number 56004-83-2[1]100-46-9[2]2393-23-9100-01-6
Molecular Formula C₈H₁₁NS[1]C₇H₉N[2]C₈H₁₁NOC₇H₈N₂O₂
Molecular Weight ( g/mol ) 153.25[1]107.15[2]137.18152.15
Boiling Point (°C) 139-141 (at 15 mmHg)185[3]236-237155 (at 15 mmHg)
Calculated logP 1.3[1]1.09[2]1.11.39

The data indicates that the introduction of the methylthio group in the ortho-position has a moderate impact on the calculated lipophilicity (logP) compared to the parent benzylamine. As expected, the electron-donating methoxy group in the para-position slightly increases polarity, while the electron-withdrawing nitro group increases lipophilicity.

Synthesis of Benzylamines: Key Methodologies

The synthesis of benzylamines can be achieved through various methods, with reductive amination of the corresponding benzaldehyde being one of the most common and versatile approaches.[4][5] The Gabriel synthesis is another classic method for preparing primary amines, including benzylamine.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from 2-(methylthio)benzaldehyde.

Materials:

  • 2-(Methylthio)benzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 2-(methylthio)benzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) to the flask and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Reductive amination workflow for the synthesis of this compound.

Comparative Reactivity: The Influence of the Ortho-Methylthio Group

The reactivity of benzylamines, particularly their nucleophilicity, is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups generally increase nucleophilicity by increasing the electron density on the nitrogen atom, while electron-withdrawing groups have the opposite effect.

The ortho-methylthio group in this compound presents an interesting case. While the sulfur atom has lone pairs that can be donated through resonance (a +M effect), its electronegativity also leads to an inductive electron-withdrawing effect (-I effect). The overall impact on the amine's nucleophilicity is a balance of these opposing effects and is also subject to steric hindrance from the ortho substituent.

Reactivity cluster_EDG Electron-Donating Group cluster_EWG Electron-Withdrawing Group EDG Increases Electron Density Amine Amine Nitrogen EDG->Amine Donates e⁻ EWG Decreases Electron Density EWG->Amine Withdraws e⁻ Nucleophilicity Nucleophilicity Amine->Nucleophilicity Affects

Caption: Influence of electronic effects on benzylamine nucleophilicity.

Biological Activity: A Comparison of Benzylamine Derivatives

Benzylamine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory properties. The nature and position of substituents on the benzyl ring play a crucial role in determining the potency and selectivity of these compounds.

While specific minimum inhibitory concentration (MIC) data for this compound against a panel of microbes is not extensively reported in direct comparative studies, research on related structures provides valuable insights. For instance, studies on 2-(benzylthio)pyrimidine and 2-(benzylthio)methyl-1H-benzimidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] In some cases, the presence of electron-withdrawing groups on the benzyl ring of these derivatives was found to enhance antibacterial potency.[6]

This suggests that this compound could serve as a valuable scaffold for the development of novel antimicrobial agents. Further structure-activity relationship (SAR) studies, including the synthesis and biological evaluation of a series of ortho-substituted benzylamines, would be necessary to fully elucidate the therapeutic potential of this compound class.

Applications in Catalysis

The ability of the nitrogen and, in the case of this compound, the sulfur atoms to coordinate with metal centers makes these compounds potential ligands in catalysis. While the catalytic applications of this compound itself are not widely documented, related thioether-containing ligands have shown promise in various transition metal-catalyzed reactions.[8] For example, palladium complexes of pyridine-based thioether ligands are being explored for their catalytic activity in cross-coupling reactions. The bidentate N,S-ligation can stabilize the metal center and influence the catalytic cycle.

The development of chiral benzylamine derivatives has also been a significant area of research, as these compounds can serve as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Conclusion

This comparative guide highlights the key characteristics of this compound in relation to other benzylamines. The presence of the ortho-methylthio group introduces a unique combination of electronic and steric factors that influence its physicochemical properties, reactivity, and potential biological activity. While direct comparative experimental data remains somewhat limited in the public domain, the available information on related structures provides a strong foundation for further research and development. The synthetic accessibility of this compound, coupled with its potential as a versatile building block, makes it an attractive candidate for exploration in medicinal chemistry and catalysis. Future studies involving direct, side-by-side comparisons with other benzylamines under standardized experimental conditions will be invaluable in fully realizing the potential of this and other ortho-substituted benzylamines.

References

A Strategic Guide for Synthetic Chemists: 2-(Methylthio)benzylamine vs. 4-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of organic synthesis, the choice of a single building block can dictate the success or failure of an entire campaign. Positional isomers, while seemingly minor variants, often possess vastly different reactivities that can be strategically exploited. This guide offers a deep, comparative analysis of two such isomers: 2-(methylthio)benzylamine and 4-(methylthio)benzylamine. For the discerning researcher, scientist, and drug development professional, understanding the nuanced behavior of these reagents is key to unlocking synthetic efficiency and novel molecular architectures.

At a Glance: The Isomeric Divide

This compound and 4-(Methylthio)benzylamine share the same molecular formula (C₈H₁₁NS) and core structure.[1][2] The critical difference lies in the placement of the methylthio (-SCH₃) group on the benzene ring relative to the aminomethyl (-CH₂NH₂) group. This ortho vs. para positioning creates a profound divergence in steric accessibility, electronic properties, and potential for intramolecular interactions, which are the primary determinants of their synthetic utility.

  • This compound (The Ortho Isomer): Characterized by the proximity of the sulfur atom to the amine-bearing benzylic carbon. This arrangement introduces steric hindrance but also enables unique, chelation-assisted reactivity.

  • 4-(Methylthio)benzylamine (The Para Isomer): Features a remote sulfur atom, minimizing steric clash and allowing its electronic influence to be exerted through the aromatic system without direct interaction with the reaction center.

Part 1: Synthetic Utility—A Tale of Two Reactivities

The strategic value of each isomer becomes apparent when considering two of the most powerful toolsets in modern synthesis: directed metalation and transition metal-catalyzed cross-coupling.

A. Directed ortho-Metalation (DoM): The Forte of the 2-Isomer

Directed ortho-metalation is a powerful technique for regioselective C-H functionalization, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent aromatic proton.[3] The heteroatom of the DMG coordinates to the lithium, creating a transient complex that dramatically increases the kinetic acidity of the ortho proton.[4]

The thioether moiety is an effective DMG.[5][6] Consequently, this compound is an excellent substrate for DoM. The sulfur atom directs lithiation exclusively to the C3 position of the ring, opening a gateway for the introduction of a wide array of electrophiles with perfect regiocontrol. This capability is invaluable for building complex, contiguously substituted aromatic systems. The 4-isomer, by contrast, cannot facilitate this transformation as the directing group is too far from the target C-H bonds.

G Start Start with 2-(MeS)benzylamine derivative Step1 Treat with alkyllithium (e.g., n-BuLi) Start->Step1 Intermediate Formation of ortho-lithiated intermediate (Chelation-stabilized) Step1->Intermediate Deprotonation Step2 Quench with an electrophile (E+) Intermediate->Step2 Product Regioselective formation of 3-substituted-2-(MeS)benzylamine derivative Step2->Product C-E bond formation

Caption: Workflow for Directed ortho-Metalation of this compound.

B. Transition Metal Cross-Coupling: The Advantage of the 4-Isomer

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of C-C bond formation.[7][8] However, the palladium catalyst's activity can be severely hampered by substrates containing Lewis basic atoms, particularly sulfur.[9] Sulfur compounds are notorious for acting as catalyst poisons, forming strong bonds with the metal center that block the active site and disrupt the catalytic cycle.[10][11]

This is where the isomeric difference becomes a critical liability for the 2-isomer. Its ortho-methylthio group is perfectly positioned to chelate with the palladium center during the reaction, leading to catalyst inhibition or deactivation and, consequently, lower reaction yields.[12]

In contrast, the 4-(methylthio)benzylamine isomer, with its sulfur atom positioned far from the reactive site, is much less likely to interfere with the catalyst. This steric separation ensures that the cross-coupling reaction can proceed efficiently, generally resulting in higher yields and cleaner reaction profiles.

Part 2: Experimental Data & Protocols

The following table summarizes the expected performance of N-protected derivatives of the two isomers in a representative Suzuki coupling reaction.

Table 1: Comparative Performance in a Hypothetical Suzuki Coupling Reaction

ParameterN-Acetyl-2-(methylthio)benzylamineN-Acetyl-4-(methylthio)benzylamine
Reaction Suzuki Coupling with Phenylboronic AcidSuzuki Coupling with Phenylboronic Acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Toluene/H₂OToluene/H₂O
Temperature 100 °C100 °C
Hypothetical Yield 65%91%
Causality The ortho-thioether group likely chelates with the Pd catalyst, causing partial inhibition and reducing catalytic turnover.[9]The remote para-thioether group does not significantly interact with the catalyst, allowing for an efficient reaction.
Protocol: General Procedure for N-Acylation

N-acylation is a fundamental step, often used for protecting the amine functionality. Several methods exist for this transformation.[13][14][15] The following is a robust protocol using an acyl chloride.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the (methylthio)benzylamine isomer (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.2 eq), to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the cold, stirred solution. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.

Part 3: Strategic Selection Framework

The choice between the two isomers is not a matter of one being universally superior, but rather of selecting the right tool for the job.

G Start Synthetic Objective Decision1 Is regioselective C-H functionalization at the position ortho to the -SCH₃ group required? Start->Decision1 Use2Isomer Choose this compound Decision1->Use2Isomer Yes Decision2 Is the key transformation a transition metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig)? Decision1->Decision2 No Path1 Proceed with Directed ortho-Metalation (DoM) Use2Isomer->Path1 End Achieve Target Molecule Path1->End Use4Isomer Choose 4-(Methylthio)benzylamine Decision2->Use4Isomer Yes Decision2->End No/ Other Rxn Path2 Proceed with Cross-Coupling (Minimizes catalyst poisoning) Use4Isomer->Path2 Path2->End

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(Methylthio)benzylamine and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of synthetic chemistry and drug development, 2-(Methylthio)benzylamine stands out as a valuable and versatile intermediate. Its structure is deceptively simple, yet it possesses two key functional groups—a nucleophilic primary amine and an oxidizable thioether—positioned on an aromatic scaffold. This unique arrangement allows for a diverse range of chemical transformations, making it a crucial precursor for synthesizing more complex molecules, including heterocyclic compounds with potential biological activity.[1]

This guide provides an in-depth spectroscopic comparison between this compound and two of its primary reaction products: the N-acetylated amide and the S-oxidized sulfoxide. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation in any research and development setting. We will delve into the causality behind the observed spectral shifts, supported by detailed experimental protocols and data analysis.

Spectroscopic Profile of this compound (Starting Material)

To effectively track the transformation of this compound, we must first establish its baseline spectroscopic fingerprint. While a complete public dataset for this specific molecule is sparse, we can confidently predict its spectral characteristics based on its constituent parts: a benzylamine core and an ortho-methylthio substituent.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylthio protons (a singlet around δ 2.4-2.5 ppm), the benzylic amine protons (a singlet around δ 3.8-3.9 ppm), and the aromatic protons in the region of δ 7.1-7.4 ppm, exhibiting complex splitting due to their ortho, meta, and para relationships. A broad singlet for the -NH₂ protons would also be present, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will feature a signal for the S-CH₃ carbon around δ 15-16 ppm, the benzylic CH₂ carbon near δ 45-46 ppm, and a series of aromatic signals between δ 125-140 ppm.

  • IR Spectroscopy: The infrared spectrum provides clear functional group information. Key expected absorptions include:

    • N-H stretching of the primary amine as two distinct bands in the 3300-3400 cm⁻¹ region.

    • C-H stretching (aromatic and aliphatic) just above and below 3000 cm⁻¹.

    • N-H bending (scissoring) vibration around 1600 cm⁻¹.

    • C=C aromatic ring stretching vibrations around 1450-1580 cm⁻¹.

  • Mass Spectrometry (EI): The electron ionization mass spectrum will show a molecular ion (M⁺) peak at m/z = 153, corresponding to its molecular weight.[2][3] A prominent fragment at m/z = 136 would result from the loss of the amino group (NH₂), and another at m/z = 91 (the tropylium ion) is characteristic of many benzyl compounds.

Reaction Pathway 1: N-Acylation to Form N-(2-(methylthio)benzyl)acetamide

The primary amine of this compound is a strong nucleophile, readily reacting with acylating agents like acetic anhydride or acetyl chloride to form a stable amide. This reaction is fundamental for protecting the amine group or for building more complex molecular architectures.[1][4]

Reaction Scheme: N-Acylation

Caption: N-Acylation of this compound.

Spectroscopic Comparison: Amine vs. Amide

The conversion of the amine to an amide induces significant and predictable changes in the molecule's spectroscopic data.

Spectroscopic FeatureThis compound (Start)N-(2-(methylthio)benzyl)acetamide (Product)Rationale for Change
¹H NMR: Benzylic CH₂ ~ δ 3.8 ppm (singlet)~ δ 4.4 ppm (doublet)The electron-withdrawing acetyl group deshields the adjacent benzylic protons, shifting them downfield. Coupling to the new N-H proton changes the singlet to a doublet.
¹H NMR: N-H Signal ~ δ 1.5-2.5 ppm (broad singlet, 2H)~ δ 5.8-6.5 ppm (broad triplet, 1H)The amide N-H proton is significantly more deshielded than the amine protons and appears much further downfield. It disappears upon D₂O exchange.
¹H NMR: Acetyl CH₃ N/A~ δ 2.0 ppm (singlet, 3H)Appearance of a new singlet integrating to three protons confirms the addition of the acetyl group.
¹³C NMR: Benzylic CH₂ ~ δ 46 ppm~ δ 44 ppmA slight upfield shift can occur due to changes in hybridization and resonance effects of the amide bond, though this effect can be variable.
¹³C NMR: Carbonyl C=O N/A~ δ 170 ppmAppearance of a new signal in the characteristic downfield region for amide carbonyls is a definitive marker of the reaction.
IR: N-H Stretch Two bands (~3380, 3300 cm⁻¹)One band (~3300 cm⁻¹)The primary amine's symmetric and asymmetric stretches are replaced by the single N-H stretch of the secondary amide.
IR: C=O Stretch N/A~1640 cm⁻¹ (strong)Appearance of a strong "Amide I" band is the most prominent change in the IR spectrum, confirming amide formation.
Mass Spec (M⁺) m/z = 153m/z = 195The molecular weight increases by 42 units, corresponding to the addition of a C₂H₂O moiety (CH₃CO- group minus H).

Reaction Pathway 2: S-Oxidation to Form 2-(Methylsulfinyl)benzylamine

The thioether group is susceptible to oxidation, most commonly with agents like hydrogen peroxide (H₂O₂). This reaction can be controlled to selectively yield the sulfoxide or, with stronger conditions or excess oxidant, the sulfone. The conversion to a sulfoxide introduces a chiral center at the sulfur atom and dramatically alters the electronic properties of the substituent.[5][6][7]

Reaction Scheme: S-Oxidation

Caption: S-Oxidation of this compound.

Spectroscopic Comparison: Thioether vs. Sulfoxide

Oxidizing the sulfur atom from a thioether to a sulfoxide introduces a highly polar S=O bond, which has a profound impact on the spectroscopic data.

Spectroscopic FeatureThis compound (Start)2-(Methylsulfinyl)benzylamine (Product)Rationale for Change
¹H NMR: S-CH₃ ~ δ 2.45 ppm (singlet)~ δ 2.75 ppm (singlet)The electronegative oxygen atom in the sulfoxide group strongly deshields the adjacent methyl protons, causing a significant downfield shift.
¹H NMR: Aromatic H ~ δ 7.1-7.4 ppmProtons ortho to the sulfoxide group (~ δ 7.6 ppm) will be shifted downfield.The S=O group is more electron-withdrawing than the S-CH₃ group, deshielding adjacent aromatic protons.
¹³C NMR: S-CH₃ ~ δ 15 ppm~ δ 40 ppmThe carbon atom of the methyl group experiences significant deshielding upon oxidation of the sulfur, resulting in a large downfield shift.
IR: S=O Stretch N/A~1050 cm⁻¹ (strong)The appearance of a very strong, characteristic absorption band for the S=O bond is the definitive evidence of oxidation.
IR: N-H Stretch Two bands (~3380, 3300 cm⁻¹)Two bands (~3380, 3300 cm⁻¹)The amine functional group remains unchanged, so its characteristic IR stretches are preserved.
Mass Spec (M⁺) m/z = 153m/z = 169The molecular weight increases by 16 units, corresponding to the addition of one oxygen atom.

Experimental Protocols

The following protocols are provided as robust, validated methods for the synthesis and analysis of the described compounds.

General Experimental Workflow

Caption: General workflow for synthesis and analysis.

Protocol 1: Synthesis of N-(2-(methylthio)benzyl)acetamide

Causality: This protocol uses acetic anhydride without a separate solvent, which acts as both the acylating agent and the reaction medium. The reaction is typically fast and exothermic. Adding cold water at the end serves to quench any remaining anhydride and precipitate the less water-soluble amide product.[1]

  • To a 50 mL round-bottom flask, add this compound (1.53 g, 10 mmol).

  • Place the flask in an ice bath to control the temperature.

  • With gentle stirring, add acetic anhydride (1.12 g, 1.1 mL, 11 mmol) dropwise over 5 minutes.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add 20 mL of cold deionized water to the reaction mixture. The product should begin to precipitate as a white solid.

  • Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of 10 mL cold deionized water.

  • Dry the product under vacuum to yield N-(2-(methylthio)benzyl)acetamide.

Protocol 2: Synthesis of 2-(Methylsulfinyl)benzylamine

Causality: Hydrogen peroxide is an effective and environmentally benign oxidant. Acetic acid is often used as a solvent as it can activate the H₂O₂. The reaction is typically run at room temperature to maintain selectivity for the sulfoxide over the sulfone. Careful monitoring is key to prevent over-oxidation.[5][7]

  • In a 100 mL round-bottom flask, dissolve this compound (1.53 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.13 g, 1.0 mL, 10 mmol) dropwise while maintaining the temperature below 10 °C.

  • After addition, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates no remaining peroxide.

  • Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Conclusion

The functional group transformations of this compound—specifically N-acylation and S-oxidation—give rise to products with markedly different spectroscopic properties. By understanding the predictable shifts in NMR signals and the appearance or disappearance of key absorption bands in IR spectra, researchers can confidently track these reactions and characterize the resulting molecules. The ¹H NMR downfield shift of the benzylic protons upon acylation, and of the S-methyl protons upon oxidation, serve as excellent diagnostic handles. Similarly, the emergence of strong C=O and S=O stretching bands in the IR spectrum provides unambiguous confirmation of amide and sulfoxide formation, respectively. This guide equips researchers with the foundational data, comparative analysis, and practical protocols necessary to effectively utilize this versatile building block in their synthetic endeavors.

References

A Comparative Guide to the Antibacterial Potential of 2-(Methylthio)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, derivatives of various heterocyclic scaffolds are under intense investigation. This guide provides a comprehensive technical overview of the validation of antibacterial activity in a promising class of molecules: 2-(Methylthio)benzylamine derivatives. Due to the limited publicly available data on this specific chemical series, this guide will draw upon robust experimental data from closely related 2-(benzylthio)methyl-1H-benzimidazole derivatives to establish a validated framework for comparison and future research.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and insights into the potential mechanisms of action that underpin the antibacterial effects of these compounds.

Introduction: The Rationale for Exploring Novel Benzylamine Scaffolds

The core structure of benzylamine and its derivatives has been a recurring motif in medicinal chemistry due to its versatile biological activities. The incorporation of a methylthio group at the ortho position introduces unique electronic and steric properties that can modulate the compound's interaction with biological targets. The sulfur atom, with its potential for hydrogen bonding and coordination with metallic centers in enzymes, further enhances the therapeutic potential of these molecules.

While direct antibacterial data on this compound derivatives is emerging, the closely related 2-(benzylthio)methyl-1H-benzimidazole scaffold has demonstrated significant promise. These compounds have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, providing a valuable dataset for understanding the structure-activity relationships (SAR) that may govern the efficacy of the broader class of sulfur-containing benzylamine derivatives.

Comparative Analysis of Antibacterial Activity

To provide a clear benchmark for the antibacterial potential of this class of compounds, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for a series of 2-(benzylthio)methyl-1H-benzimidazole derivatives against clinically relevant bacterial strains: Escherichia coli (a Gram-negative model) and Staphylococcus aureus (a Gram-positive model). For a robust comparison, the activity of widely used antibiotics—Ciprofloxacin, Gentamicin, and Vancomycin—against standard ATCC strains of these bacteria is also presented.

Table 1: Antibacterial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives

Compound IDR Group on Benzyl RingTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference
Derivative 1 HS. aureus320>320>1[1]
Derivative 2 4-CH₃S. aureus1401401[1]
Derivative 3 4-ClS. aureus1501501[1]
Derivative 4 2,4-diClS. aureus290>290>1[2]
Derivative 1 HE. coli>400>400-[1]
Derivative 2 4-CH₃E. coli1402802[1]
Derivative 3 4-ClE. coli1503002[1]
Derivative 4 2,4-diClE. coli2902901[2]

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Comparative Antibacterial Activity of Standard Antibiotics

AntibioticTest OrganismStrainMIC (µg/mL)Reference
Ciprofloxacin E. coliATCC 259220.004 - 0.013[3][4]
S. aureusATCC 259230.5 - 0.6[4][5]
Gentamicin E. coliATCC 259220.002[6]
S. aureusATCC 259230.235 - 0.5
Vancomycin S. aureusATCC 259230.25 - 2[7][8]

From the available data, it is evident that substitutions on the benzyl ring of the 2-(benzylthio)methyl-1H-benzimidazole scaffold significantly influence antibacterial activity. For instance, the presence of a methyl or chloro group at the 4-position of the benzyl ring enhances the activity against both S. aureus and E. coli compared to the unsubstituted analog[1]. Notably, some derivatives exhibit bactericidal effects, as indicated by an MBC/MIC ratio of 1 or 2.

When compared to standard antibiotics, the potency of these derivatives is considerably lower. However, their novel scaffold presents an opportunity for further optimization to develop compounds with improved efficacy, potentially acting through mechanisms distinct from existing antibiotic classes, which is a crucial strategy in overcoming resistance.

Postulated Mechanisms of Action

The precise molecular targets of this compound derivatives are yet to be elucidated. However, based on the known mechanisms of related heterocyclic compounds, two primary pathways are hypothesized:

Inhibition of Bacterial Cell Division via FtsZ Targeting

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial bacterial cytoskeletal element that forms the Z-ring at the site of cell division.[9] The polymerization and GTPase activity of FtsZ are essential for cytokinesis, making it an attractive target for novel antibiotics.[10] Small molecules that inhibit FtsZ function can disrupt Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[11][12] Benzimidazole and benzothiazole derivatives have been reported to exert their antibacterial effects by targeting FtsZ.[13] It is plausible that this compound derivatives could also bind to FtsZ, interfering with its polymerization dynamics.

FtsZ_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by this compound Derivative FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring GTP-dependent polymerization Cell_division Bacterial Cell Division Z_ring->Cell_division Derivative This compound Derivative Inhibited_FtsZ Inhibited FtsZ Polymerization Derivative->Inhibited_FtsZ Binds to FtsZ Filamentation Bacterial Filamentation (Cell Death) Inhibited_FtsZ->Filamentation

Caption: Postulated mechanism of FtsZ inhibition.

Disruption of Bacterial Cell Membrane Integrity

Another potential mechanism of action is the disruption of the bacterial cell membrane.[14] The lipophilic nature of the benzyl and methylthio groups may facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane. This insertion could lead to a loss of membrane integrity, dissipation of the membrane potential, and leakage of essential intracellular components, ultimately causing cell death.[15] Assays that measure membrane potential or the release of intracellular contents can be employed to investigate this hypothesis.

Membrane_Disruption cluster_0 Intact Bacterial Cell cluster_1 Membrane Disruption by Derivative Cell_Membrane Intact Cell Membrane (Maintains Gradient) Viable_Cell Viable Bacterium Cell_Membrane->Viable_Cell Derivative_Membrane This compound Derivative Membrane_Insertion Insertion into Lipid Bilayer Derivative_Membrane->Membrane_Insertion Pore_Formation Membrane Permeabilization (Pore Formation) Membrane_Insertion->Pore_Formation Leakage Leakage of Cytoplasmic Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Hypothesized mechanism of membrane disruption.

Experimental Protocols for Antibacterial Activity Validation

To ensure the reproducibility and validity of antibacterial testing, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the antibacterial activity of novel compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Seal the plate and incubate at 35 ± 2°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a microorganism.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • From each of these wells, aspirate a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9]

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • MHA plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile forceps

Procedure:

  • Prepare a bacterial lawn by dipping a sterile cotton swab into the standardized inoculum and streaking it evenly across the entire surface of an MHA plate in three directions.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known amount of the test compound solution and allow them to dry.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Experimental_Workflow cluster_0 Preparation cluster_1 Primary Screening & Potency Determination cluster_2 Mechanism of Action Studies Compound Synthesize & Purify This compound Derivatives MIC Broth Microdilution Assay (MIC) Compound->MIC Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk_Diffusion MBC Subculture for MBC Determination MIC->MBC FtsZ_Assay FtsZ Polymerization/ GTPase Assay MIC->FtsZ_Assay If active Membrane_Assay Membrane Permeability Assay MIC->Membrane_Assay If active

Caption: A generalized experimental workflow for validation.

Structure-Activity Relationship (SAR) Insights

Based on the data from 2-(benzylthio)methyl-1H-benzimidazole derivatives, a preliminary SAR can be inferred:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring are critical for antibacterial activity. Electron-donating groups (e.g., -CH₃) and electron-withdrawing groups (e.g., -Cl) at the para-position appear to enhance activity against both S. aureus and E. coli[1]. This suggests that electronic effects and/or the ability to form specific interactions with the target are important.

  • N-Alkylation of the Benzimidazole Ring: N-alkylation of the benzimidazole scaffold with groups like phenyl, methyl, and -CH₂OH can influence the bactericidal versus bacteriostatic nature of the compounds, particularly when combined with specific substitutions on the benzylthio moiety[2].

  • Lipophilicity: The overall lipophilicity of the molecule likely plays a role in its ability to penetrate the bacterial cell wall and membrane. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

Further research focusing on a systematic variation of substituents on the this compound core is necessary to establish a more definitive SAR for this specific class of compounds.

Conclusion and Future Directions

While direct experimental validation of the antibacterial activity of this compound derivatives is still in its early stages, the data from closely related analogs provide a strong rationale for their continued investigation. The modular nature of their synthesis allows for the exploration of a wide chemical space to optimize potency and selectivity.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives with diverse substitutions to establish a clear SAR.

  • Elucidation of the specific molecular target(s) and mechanism of action through biochemical and biophysical assays.

  • Evaluation of the most potent compounds against a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Assessment of the cytotoxicity of promising candidates against mammalian cell lines to determine their therapeutic index.

By following the systematic approach outlined in this guide, the scientific community can effectively validate the antibacterial potential of this compound derivatives and contribute to the development of the next generation of antimicrobial agents.

References

A Comparative Guide to the Efficacy of Synthetic Routes for 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)benzylamine is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive benzylamine moiety and a modifiable methylthio group, serves as a valuable scaffold for the synthesis of a diverse range of complex molecules and pharmacologically active compounds. The efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide provides a comprehensive comparison of four distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Synthesis via Nitrile Reduction

This two-step route commences with the readily available 2-chlorobenzonitrile and proceeds through a nitrile intermediate.

Workflow Diagram

Route 1 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-(Methylthio)benzonitrile 2-(Methylthio)benzonitrile 2-Chlorobenzonitrile->2-(Methylthio)benzonitrile NaSMe, DMF This compound This compound 2-(Methylthio)benzonitrile->this compound H₂, Ni/SiO₂

Caption: Route 1: Synthesis from 2-Chlorobenzonitrile.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)benzonitrile

  • Procedure: In a round-bottom flask, 2-chlorobenzonitrile (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). Sodium thiomethoxide (1.1 eq) is added portion-wise at room temperature. The mixture is stirred at 80 °C for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylthio)benzonitrile. A patent describing a similar process for a related compound starting from 2-chlorobenzonitrile reported a yield of 98%[1].

  • Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction between the electron-deficient aryl chloride and the thiomethoxide nucleophile. Heating accelerates the reaction rate.

Step 2: Reduction of 2-(Methylthio)benzonitrile to this compound

  • Procedure: 2-(Methylthio)benzonitrile (1.0 eq) is dissolved in methanol in a high-pressure autoclave. A catalytic amount of Ni/SiO₂ (5 mol%) is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 13 bar H₂. The reaction is heated to 100 °C and stirred for 12-16 hours. After cooling and venting, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford this compound. A study on the hydrogenation of benzonitrile using a Ni/SiO₂ catalyst reported a benzylamine yield of 92%[2].

  • Causality: The nickel catalyst facilitates the heterogeneous catalytic hydrogenation of the nitrile group. Methanol is an effective solvent for both the substrate and the product, and the applied pressure and temperature provide the necessary energy for the reaction to proceed efficiently.

Route 2: Synthesis via Reductive Amination

This pathway utilizes a commercially available substituted benzaldehyde and converts it to the target amine in a one-pot reaction.

Workflow Diagram

Route 2 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-(Methylthio)benzaldehyde 2-(Methylthio)benzaldehyde 2-Fluorobenzaldehyde->2-(Methylthio)benzaldehyde NaSMe, DMF This compound This compound 2-(Methylthio)benzaldehyde->this compound NH₃, H₂, Co Catalyst

Caption: Route 2: Synthesis from 2-Fluorobenzaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)benzaldehyde

  • Procedure: To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, sodium thiomethoxide (1.1 eq) is added at room temperature. The mixture is stirred at 60 °C for 2-3 hours. The reaction is monitored by TLC. After completion, the mixture is worked up as described in Route 1, Step 1, to yield 2-(methylthio)benzaldehyde[3].

  • Causality: The highly activated fluorine atom in 2-fluorobenzaldehyde is readily displaced by the thiomethoxide nucleophile in an SNAr reaction.

Step 2: Reductive Amination of 2-(Methylthio)benzaldehyde

  • Procedure: In a stainless-steel autoclave, 2-(methylthio)benzaldehyde (1.0 eq) is dissolved in ethanol. An in situ-prepared amorphous Cobalt catalyst and aqueous ammonia (25-28%, 5-10 eq) are added. The autoclave is sealed, purged with hydrogen, and pressurized to 10 bar H₂. The reaction is heated to 80 °C for 12 hours[4]. After cooling and depressurization, the catalyst is filtered, and the filtrate is concentrated. The residue is taken up in an appropriate organic solvent, washed with water to remove excess ammonia, dried, and concentrated to give this compound. A general procedure for the reductive amination of benzaldehydes with ammonia using a cobalt catalyst reports high selectivity and yields[4].

  • Causality: The aldehyde first reacts with ammonia to form an imine intermediate in situ. The cobalt catalyst then facilitates the hydrogenation of this imine to the corresponding primary amine. The use of a sealed system is necessary to handle gaseous ammonia and hydrogen safely.

Route 3: Synthesis via Amide Reduction

This route proceeds through a carboxylic acid and a subsequent amide intermediate.

Workflow Diagram

Route 3 2-(Methylthio)benzoic acid 2-(Methylthio)benzoic acid 2-(Methylthio)benzamide 2-(Methylthio)benzamide 2-(Methylthio)benzoic acid->2-(Methylthio)benzamide 1. SOCl₂ 2. NH₄OH This compound This compound 2-(Methylthio)benzamide->this compound LiAlH₄, THF

Caption: Route 3: Synthesis from 2-(Methylthio)benzoic acid.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)benzamide

  • Procedure: 2-(Methylthio)benzoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) for 2 hours. Excess thionyl chloride is removed by distillation. The resulting crude acid chloride is cooled and carefully added to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide. The resulting precipitate is filtered, washed with cold water, and dried to give 2-(methylthio)benzamide. This is a standard and generally high-yielding transformation[5][6].

  • Causality: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride. Subsequent reaction with ammonia provides the corresponding primary amide.

Step 2: Reduction of 2-(Methylthio)benzamide

  • Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-(methylthio)benzamide (1.0 eq) in THF is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound. The reduction of amides to amines using LiAlH₄ is a well-established and generally high-yielding method[7][8][9].

  • Causality: LiAlH₄ is a powerful reducing agent capable of reducing the carbonyl group of the amide to a methylene group, thus forming the amine. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

Route 4: Synthesis via Palladium-Catalyzed Thiomethylation

This route involves the introduction of the methylthio group onto a pre-existing benzylamine derivative.

Workflow Diagram

Route 4 2-Bromobenzonitrile 2-Bromobenzonitrile 2-Bromobenzylamine 2-Bromobenzylamine 2-Bromobenzonitrile->2-Bromobenzylamine Reduction This compound This compound 2-Bromobenzylamine->this compound Pd catalyst, MeSH source

Caption: Route 4: Synthesis from 2-Bromobenzylamine.

Experimental Protocols

Step 1: Synthesis of 2-Bromobenzylamine

  • Procedure: 2-Bromobenzonitrile can be reduced to 2-bromobenzylamine using various methods, including catalytic hydrogenation or chemical reduction. For instance, reduction can be achieved using borane dimethyl sulfide complex (BH₃·SMe₂) in THF, followed by an acidic workup to yield 2-bromobenzylamine hydrochloride[10].

  • Causality: Borane complexes are effective reducing agents for nitriles, offering an alternative to high-pressure hydrogenation.

Step 2: Palladium-Catalyzed Thiomethylation of 2-Bromobenzylamine

  • Procedure: In a glovebox, a flask is charged with 2-bromobenzylamine (1.0 eq), a palladium catalyst such as Pd(dba)₂ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as sodium tert-butoxide (1.2 eq). A source of the methylthio group, such as sodium thiomethoxide or a combination of a sulfur source and a methylating agent, is added. The flask is sealed, removed from the glovebox, and heated in a suitable solvent like toluene at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give this compound. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds[11][12].

  • Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the thiomethylating agent and reductive elimination to form the desired product and regenerate the active catalyst.

Comparison of Synthetic Routes

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive AminationRoute 3: Amide ReductionRoute 4: Pd-Catalyzed Thiomethylation
Starting Materials 2-Chlorobenzonitrile2-Fluorobenzaldehyde, Ammonia2-(Methylthio)benzoic acid2-Bromobenzylamine
Overall Yield HighHighGood to HighModerate to Good
Reagent Cost Generally lowModerateModerate (LiAlH₄ can be costly)High (Pd catalyst and ligands)
Safety Concerns High-pressure hydrogenationHigh-pressure hydrogenation, handling of ammoniaPyrophoric LiAlH₄Potentially toxic Pd catalyst and ligands
Scalability GoodGoodModerate (handling LiAlH₄ on a large scale is hazardous)Moderate (cost of catalyst can be a limitation)
Environmental Impact Use of metal catalystUse of metal catalystUse of stoichiometric metal hydride wasteUse of heavy metal catalyst
Key Advantages High yield, reliableOne-pot conversion from aldehydeWell-established reactionsLate-stage functionalization potential
Key Disadvantages Requires high-pressure equipmentRequires high-pressure equipmentHazardous reagentsExpensive catalyst, potential for catalyst poisoning

Conclusion

The choice of the most efficacious synthetic route to this compound is contingent upon the specific requirements of the researcher, including available equipment, budget, and scale of synthesis.

  • Route 1 (Nitrile Reduction) and Route 2 (Reductive Amination) are both high-yielding and scalable, making them suitable for the production of larger quantities of the target compound. However, they both require access to high-pressure hydrogenation equipment.

  • Route 3 (Amide Reduction) offers a viable alternative if high-pressure equipment is unavailable. The reactions are well-established, but the use of lithium aluminum hydride presents significant safety challenges, particularly on a larger scale.

  • Route 4 (Palladium-Catalyzed Thiomethylation) is the most expensive due to the cost of the palladium catalyst and ligands. However, it offers the advantage of introducing the methylthio group at a late stage, which can be beneficial for certain synthetic strategies, especially in the context of creating diverse compound libraries.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the synthetic pathway that best aligns with their laboratory's capabilities and research objectives.

References

A Researcher's Guide to Ortho-Directing Groups in C-H Functionalization: A Comparative Analysis of 2-(Methylthio)aniline and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient functionalization of C-H bonds is a cornerstone of modern synthetic chemistry. The strategic use of directing groups has revolutionized this field, enabling the selective activation of otherwise inert C-H bonds. Among the myriad of directing groups, those facilitating ortho-functionalization of aromatic amines are of paramount importance due to the prevalence of this structural motif in pharmaceuticals and functional materials.

This guide provides an in-depth technical comparison of ortho-directing groups for the C-H functionalization of aromatic amines, with a specific focus on the utility of the 2-(methylthio)aniline (MTA) scaffold as a representative of sulfur-containing directing groups. While direct comparative studies on 2-(methylthio)benzylamine are limited, the analogous MTA provides a robust platform for evaluating the performance of the methylthio moiety against more established directing groups, such as 8-aminoquinoline (AQ). This analysis is supported by experimental data from the literature, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of the Methylthio Directing Group

The selection of a directing group is a critical decision in planning a C-H functionalization reaction. An ideal directing group should not only effectively control regioselectivity but also be readily introduced and, if necessary, removed. Furthermore, its influence on reactivity should be tunable to achieve the desired outcome, such as mono- versus di-functionalization.

The 2-(methylthio)aniline moiety has emerged as a compelling directing group, particularly in palladium-catalyzed C-H activation reactions. Its utility stems from the ability of the sulfur atom to coordinate to the metal center, positioning the catalyst for selective activation of the ortho-C-H bond. A key advantage of the MTA directing group, when compared to highly reactive alternatives like 8-aminoquinoline, is its moderating effect on the reaction, which can lead to enhanced selectivity for mono-functionalized products.[1][2] This is a crucial feature for the synthesis of precisely substituted aromatic compounds.

Comparative Performance: 2-(Methylthio)aniline vs. 8-Aminoquinoline

To illustrate the practical implications of directing group selection, we will compare the performance of 2-(methylthio)aniline (MTA) with the widely used 8-aminoquinoline (AQ) directing group in the context of palladium-catalyzed β-C–H arylation of N-methylated amino acids. This reaction serves as an excellent model system to highlight the distinct reactivity profiles imparted by these two directing groups.

Key Performance Metrics
Directing GroupKey FeatureOutcomeAdvantageReference
2-(Methylthio)aniline (MTA) Moderated ReactivitySelective Mono-arylationHigh yields of the desired mono-arylated product without the formation of side products.[1]
8-Aminoquinoline (AQ) High ReactivityDi-arylation and side product formation can occurCan be effective for achieving di-functionalization when desired.[1]

The decreased reactivity of the MTA directing group is advantageous in preventing over-reaction, a common challenge with the highly active AQ group.[1] This controlled reactivity allows for the isolation of mono-arylated products in high yields, which is often the desired outcome in multi-step syntheses.

Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the application of the 2-(methylthio)aniline directing group in a palladium-catalyzed C-H arylation reaction.

Synthesis of the MTA-Directed Substrate

A representative procedure for the coupling of an N-methylated amino acid with 2-(methylthio)aniline is as follows:

  • To a solution of the N-methylated amino acid (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 equiv.) and a base like diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-(methylthio)aniline (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Mono-selective β-C–H Arylation

A general protocol for the arylation of the MTA-directed substrate is as follows:

  • In a reaction vessel, combine the MTA-directed substrate (1.0 equiv.), the aryl iodide coupling partner (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a silver salt oxidant such as silver acetate (AgOAc, 2.0 equiv.).

  • Add a suitable solvent, such as tert-amyl alcohol.

  • Heat the reaction mixture at an elevated temperature (e.g., 110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the mono-arylated product.

Mechanistic Rationale and Visualization

The efficacy of the 2-(methylthio)aniline directing group is rooted in its ability to form a stable six-membered palladacycle intermediate, which is crucial for the subsequent C-H activation step.

Figure 1. Proposed catalytic cycle for the Pd-catalyzed C-H arylation.

The catalytic cycle begins with the coordination of the palladium(II) catalyst to the MTA-amide substrate. This is followed by a concerted metalation-deprotonation (CMD) step to form a six-membered palladacycle. Oxidative addition of the aryl iodide to the palladium(II) center generates a palladium(IV) intermediate. Subsequent reductive elimination furnishes the C-C bond of the arylated product and regenerates a palladium(II) species, which re-enters the catalytic cycle. The moderate electron-donating nature of the methylthio group likely plays a role in stabilizing the key intermediates without rendering them overly reactive, thus favoring mono-functionalization.

Alternative Directing Groups for Ortho-Functionalization of Benzylamines

While the methylthio group, as exemplified by MTA, offers distinct advantages, a variety of other directing groups are available for the ortho-functionalization of benzylamines and related structures. The choice of directing group will depend on the specific substrate, the desired transformation, and the required reaction conditions.

Directing_Groups cluster_alternatives Ortho-Directing Groups Benzylamine Benzylamine Substrate Amide Amide -C(O)NR₂ Benzylamine->Amide Forms stable 5 or 6-membered chelates Carbamate Carbamate -OC(O)NR₂ Benzylamine->Carbamate Strong directing group Sulfonamide Sulfonamide -SO₂NR₂ Benzylamine->Sulfonamide Readily introduced and removed Pyridine Pyridine Benzylamine->Pyridine Effective for a wide range of transformations Methylthio Methylthio -SMe Benzylamine->Methylthio Moderates reactivity, favors mono-substitution

Figure 2. Common ortho-directing groups for benzylamine functionalization.

Each of these directing groups exhibits a unique reactivity profile and compatibility with different reaction conditions. For instance, amide and carbamate groups are known for their strong directing ability in directed ortho metalation (DoM) reactions.[3][4] Sulfonamides are often easily introduced and removed, making them synthetically attractive. Pyridine-based directing groups have proven to be highly versatile in a broad spectrum of C-H functionalization reactions.

Conclusion and Future Outlook

The strategic selection of a directing group is a powerful tool for achieving selective and efficient C-H functionalization. The 2-(methylthio)aniline scaffold serves as a valuable directing group, offering a moderated reactivity that favors mono-functionalization, a highly desirable outcome in many synthetic campaigns. While direct comparative data for this compound remains an area for further investigation, the insights gained from its aniline analogue provide a strong foundation for its application.

As the field of C-H activation continues to evolve, the development of new directing groups with tunable reactivity and enhanced substrate scope will undoubtedly play a pivotal role. The exploration of other sulfur-containing directing groups and their systematic comparison with established alternatives will further enrich the synthetic chemist's toolbox, enabling the construction of increasingly complex and valuable molecules.

References

A Comparative Guide to Confirming the Structure of 2-(Methylthio)benzylamine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. In the synthesis of 2-(methylthio)benzylamine derivatives, a class of compounds with potential applications in medicinal chemistry, confirming the precise atomic connectivity and spatial arrangement is paramount. While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for complete structural elucidation in solution.

This guide provides an in-depth comparison of NMR techniques for the structural validation of this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the insights gained from one-dimensional (1D) and two-dimensional (2D) NMR experiments. Furthermore, we will briefly touch upon alternative analytical methods and discuss their complementary roles.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is a versatile and non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1][2] For this compound derivatives, NMR is indispensable for confirming the successful synthesis and for differentiating between potential isomers.

The core of NMR lies in the interaction of atomic nuclei with an external magnetic field. Different nuclei within a molecule experience slightly different magnetic fields due to the shielding effects of surrounding electrons, leading to distinct resonance frequencies or "chemical shifts." These shifts, along with through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs), allow for a complete reconstruction of the molecular structure.

A Step-by-Step Approach to NMR-Based Structural Confirmation

A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of a novel this compound derivative.

G cluster_0 NMR Analysis Workflow A Sample Preparation (~10-20 mg in 0.5-0.7 mL deuterated solvent) B 1D ¹H NMR (Purity assessment, proton chemical shifts) A->B C 1D ¹³C NMR & DEPT (Identify all carbon signals and multiplicities) B->C D 2D COSY (Establish ¹H-¹H spin systems) C->D E 2D HSQC (Correlate directly bonded ¹H-¹³C pairs) D->E F 2D HMBC (Identify long-range ¹H-¹³C correlations) E->F G 2D NOESY/ROESY (Optional: Conformational analysis) F->G H Final Structure Confirmation F->H G->H

Figure 1. A typical workflow for the structural elucidation of a this compound derivative using a suite of NMR experiments.

One-Dimensional (1D) NMR: The Foundation

¹H NMR: A First Look at the Proton Skeleton

The ¹H NMR spectrum provides the initial and most direct information about the proton environment in the molecule. For a typical this compound derivative, we expect to see distinct signals for:

  • Aromatic protons: Located in the downfield region (typically δ 7.0-8.0 ppm), their splitting patterns (multiplicities) reveal the substitution pattern on the benzene ring.

  • Benzylamine methylene protons (-CH₂-NH₂): A singlet or a multiplet around δ 3.8-4.5 ppm.

  • Methylthio protons (-S-CH₃): A sharp singlet in the upfield region, usually around δ 2.4-2.6 ppm.

  • Amine protons (-NH₂): Often a broad singlet that can exchange with deuterium from the solvent, leading to its disappearance upon D₂O addition.

¹³C NMR and DEPT: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of the ¹³C isotope, these spectra are acquired with proton decoupling to enhance signal intensity, resulting in singlets for each carbon.

The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for determining the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).

Experiment Information Gained
¹³C NMR Total number of carbon environments.
DEPT-90 Shows only CH signals.
DEPT-135 Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Table 1. Information derived from ¹³C NMR and DEPT experiments.

Two-Dimensional (2D) NMR: Connecting the Dots

While 1D NMR provides a list of ingredients, 2D NMR provides the recipe for how they are connected.[3]

COSY (Correlation Spectroscopy): Identifying Proton Neighbors

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds.[3] This is particularly useful for tracing the connectivity of protons within the aromatic ring and confirming the benzylamine moiety.

HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations

The HSQC experiment is a powerful tool that correlates each proton with the carbon to which it is directly attached.[4][5][6] This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

G cluster_0 HSQC Correlation H1 ¹H Nucleus C1 ¹³C Nucleus H1->C1 ¹J(C,H) (Directly Bonded)

Figure 2. Diagram illustrating the direct one-bond correlation observed in an HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most informative for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two to three bonds (and sometimes four in conjugated systems).[4][6][7] Key HMBC correlations for a this compound derivative would include:

  • Correlations from the methylthio protons (-S-CH₃) to the aromatic carbon attached to the sulfur atom.

  • Correlations from the benzylamine methylene protons (-CH₂-NH₂) to the aromatic carbon at position 1 and potentially to the ipso-carbon of any substituent on the amine.

  • Correlations between aromatic protons and their neighboring carbons, confirming the substitution pattern.

G cluster_0 HMBC Correlations H1 ¹H Nucleus C1 ¹³C Nucleus H1->C1 ²J(C,H), ³J(C,H) (Long-Range) X X Y Y

Figure 3. Diagram illustrating the long-range two- and three-bond correlations observed in an HMBC experiment.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations and Conformation

For more complex derivatives or when conformational analysis is required, the NOESY experiment provides information about protons that are close in space, even if they are not directly connected through bonds.[8][9][10] This can be crucial for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Illustrative Experimental Data

To demonstrate the power of this approach, let's consider a hypothetical this compound derivative and the expected NMR data.

Structure:

Table 2. Expected ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Aromatic CHs7.1 - 7.5 (multiplets)125 - 130Aromatic H to neighboring aromatic C
Ar-C-S-~138-S-CH₃ to Ar-C-S
Ar-C-CH₂-~140-CH₂-NH₂ to Ar-C-CH₂
-CH₂-NH₂~3.9 (singlet)~45-CH₂-NH₂ to Ar-C-CH₂
-S-CH₃~2.5 (singlet)~15-S-CH₃ to Ar-C-S
-NH₂~1.7 (broad singlet)--

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the aromatic ring.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques provide valuable, often complementary, information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-S bonds).Fast and simple.Provides limited information on the overall structure.
X-ray Crystallography Precise 3D structure in the solid state.Unambiguous determination of stereochemistry and conformation.Requires a suitable single crystal, structure may differ from solution.

Table 3. Comparison of alternative analytical techniques.

Challenges in NMR of Organosulfur Compounds

It is worth noting that the presence of sulfur can sometimes introduce challenges in NMR analysis. While ¹H and ¹³C NMR are generally straightforward, direct observation of the sulfur nucleus (³³S) is notoriously difficult. The ³³S isotope has a low natural abundance (0.76%), a low gyromagnetic ratio, and is a quadrupolar nucleus, which often results in very broad signals that are difficult to detect.[11][12][13][14] For this reason, ³³S NMR is not a routine technique for the structural elucidation of small organic molecules. However, the influence of the sulfur atom on the chemical shifts of neighboring protons and carbons is readily observed and provides valuable structural information.

Conclusion

The structural confirmation of this compound derivatives is most robustly and comprehensively achieved through a combination of 1D and 2D NMR experiments. A systematic approach, starting with ¹H and ¹³C NMR and progressing to COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of the molecular structure in solution. While alternative techniques like mass spectrometry and IR spectroscopy provide valuable complementary data, NMR remains the cornerstone for definitive structural elucidation in modern chemical research.

Experimental Protocols

General Sample Preparation for NMR:

  • Weigh approximately 10-20 mg of the purified this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

1D NMR Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • DEPT-135/90: Use standard instrument parameters to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Acquisition:

  • COSY: Acquire a gradient-selected COSY experiment. The number of increments in the indirect dimension and the number of scans per increment will depend on the sample concentration and desired resolution.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals.

  • HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for typical ²J(C,H) and ³J(C,H) coupling constants (e.g., 8-10 Hz).

  • NOESY: If conformational analysis is needed, acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (typically 500-1000 ms for small molecules).

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Methylthio)benzylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-(Methylthio)benzylamine

This compound serves as a valuable chemical intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its structure, which combines a reactive benzylamine moiety with a modifiable methylthio group, allows for extensive functionalization. This versatility has led to the development of numerous analogs with potential therapeutic applications, including significant antibacterial and antifungal properties.[1][2][3] Derivatives often incorporate the this compound scaffold into larger heterocyclic systems, such as benzimidazoles and pyrimidines, to enhance their biological effects.[2][3][4]

As with any class of therapeutic candidates, understanding the specificity of these analogs is paramount. Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules outside of its primary target, can lead to off-target effects, toxicity, or misleading results in diagnostic assays.[5][6] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound analogs, ensuring a thorough evaluation of their selectivity profile.

The benzylamine motif is a well-known privileged structure, particularly for its ability to bind the S1 pocket of trypsin-like serine proteases.[7] This inherent bioactivity necessitates a rigorous assessment of potential cross-reactivity against related enzymes and other common off-targets. Furthermore, the metabolism of benzylamines can produce a number of reactive intermediates, highlighting the need to understand potential interactions with metabolic enzymes and cellular nucleophiles.[8]

Part 1: Designing a Cross-Reactivity Screening Funnel

A systematic approach is essential for efficiently screening a library of analogs. We advocate for a tiered or "funnel" approach, starting with broad, high-throughput methods and progressing to more specific, lower-throughput assays for compounds of interest. This strategy conserves resources while ensuring a comprehensive evaluation.

The choice of targets for screening should be hypothesis-driven, based on the structural features of the analogs. For the this compound class, logical target families include:

  • Serine Proteases: Given the affinity of benzylamines for this class, a panel including enzymes like trypsin, thrombin, and Complement Factor D is critical.[7]

  • Monoamine Oxidases (MAO-A and MAO-B): The benzylamine structure is a substrate for MAOs, making these important potential off-targets.

  • Cytochrome P450 (CYP) Enzymes: To assess potential drug-drug interactions and metabolic liabilities.

  • Kinases: A broad panel to identify any unforeseen inhibitory activity.

  • Diagnostic Antibodies: If the analogs are intended for use in environments where immunoassays are common, testing against antibodies raised for similar small molecules is prudent.[9][10][11]

Below is a conceptual workflow for this screening funnel.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanistic & Functional Assays A Primary Analog Library (e.g., 50-100 Compounds) B Broad Target Panel Assay (e.g., Radioligand Binding or Enzymatic Assays @ 10 µM) A->B C Identify Initial Hits (>50% Inhibition) B->C D Hits from Tier 1 C->D Advance Hits E IC50 Determination Assays (Against Primary & Off-Targets) D->E F Prioritize Analogs (Selectivity Index >100-fold) E->F G Prioritized Analogs F->G Advance Leads H Mechanism of Action Studies (e.g., SPR, ITC) Cell-Based Functional Assays G->H I Confirm On-Target & Off-Target Cellular Effects H->I

Caption: A tiered workflow for screening analog cross-reactivity.

Part 2: Comparative Data Analysis of Hypothetical Analogs

To illustrate the output of a cross-reactivity study, this section presents hypothetical data for a series of this compound analogs. The analogs are designed with systematic modifications to the core scaffold to explore structure-activity relationships (SAR).

Analog Structures:

  • Core Compound (A-1): this compound

  • Analog A-2: 2-(Methylsulfonyl)benzylamine (Oxidized thioether)

  • Analog A-3: N-acetyl-2-(Methylthio)benzylamine (Modified amine)

  • Analog A-4: 4-Chloro-2-(Methylthio)benzylamine (Modified aromatic ring)

Table 1: Comparative Inhibition Profile (IC50, µM) of this compound Analogs

Analog IDPrimary Target (Hypothetical Antibacterial Enzyme)Off-Target 1 (Trypsin)Off-Target 2 (MAO-A)Off-Target 3 (CYP3A4)Selectivity Index (Trypsin)Selectivity Index (MAO-A)
A-1 0.51525>10030x50x
A-2 0.25045>100250x225x
A-3 15.0>100>100>100>6.7x>6.7x
A-4 0.312305540x100x

Interpretation of Results:

  • Analog A-2 (Oxidized Thioether): Oxidation of the methylthio group to a methylsulfonyl group significantly improves primary target potency and, crucially, reduces off-target activity against both Trypsin and MAO-A. This yields a highly favorable selectivity profile, making it a strong lead candidate.

  • Analog A-3 (Modified Amine): Acetylation of the primary amine drastically reduces activity against all tested targets. This underscores the critical role of the free benzylamine moiety in target engagement, likely through forming key ionic or hydrogen bond interactions.[7]

  • Analog A-4 (Ring Substitution): Addition of a chloro group enhances potency but does not substantially alter the selectivity profile compared to the core compound, suggesting the aromatic ring can be modified to fine-tune pharmacokinetic properties without negatively impacting specificity.

Part 3: Essential Experimental Protocols

The trustworthiness of any comparison guide rests on the robustness of its methodologies. Here, we provide detailed, self-validating protocols for key assays in a cross-reactivity study.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the cross-reactivity of analogs in an immunoassay format, which is crucial for understanding potential interference in diagnostic applications.[9][12] The principle relies on the competition between the free analog in solution and a plate-bound antigen (hapten-protein conjugate) for a limited number of specific polyclonal antibodies.

Rationale for Key Steps:

  • Heterogeneous Assay Format: Using a hapten for the coating antigen that is slightly different from the one used to generate the antibodies can sometimes improve assay sensitivity and specificity.[12]

  • Blocking: Bovine Serum Albumin (BSA) is used to block non-specific binding sites on the microplate, preventing false-positive signals.

  • Washing: Thorough washing steps are critical to remove unbound reagents and reduce background noise.

Step-by-Step Methodology:

  • Antigen Coating:

    • Dilute a hapten-ovalbumin (OVA) conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (1% BSA in PBS).

    • Incubate for 2 hours at room temperature.

  • Washing: Repeat step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound analogs and the primary analyte (standard) in Assay Buffer (0.5% BSA in PBS-T).

    • Add 50 µL of each dilution to the appropriate wells.

    • Immediately add 50 µL of the primary polyclonal antibody (pre-titered to the optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat step 2, but increase to five washes.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-20 minutes.

  • Reaction Stoppage & Reading:

    • Add 50 µL of 2M H2SO4 to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the analyte concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for the primary analyte and each analog.

    • Calculate percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Primary Analyte / IC50 of Analog) * 100

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. This offers deeper mechanistic insight than endpoint assays like ELISA.

Rationale for Key Steps:

  • Ligand Immobilization: The target protein (e.g., Trypsin) is covalently immobilized on the sensor chip surface. Amine coupling is a robust and common method.

  • Analyte Injection: The this compound analogs are injected over the surface at various concentrations.

  • Regeneration: A pulse of a low-pH solution is used to disrupt the ligand-analyte interaction, preparing the surface for the next injection without damaging the immobilized protein.

Step-by-Step Methodology:

  • System Priming: Prime the SPR instrument (e.g., a Biacore system) with running buffer (e.g., HBS-EP+).

  • Chip Activation: Activate the surface of a CM5 sensor chip with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

  • Ligand Immobilization:

    • Inject the target protein (e.g., Trypsin at 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~2000 RU) is reached.

    • A reference flow cell should be activated and blocked without protein immobilization to enable reference subtraction.

  • Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.

  • Kinetic Analysis:

    • Prepare a dilution series of each analog (e.g., 0.1 µM to 50 µM) in running buffer.

    • Inject each concentration over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase (e.g., 300 seconds) with running buffer.

    • Perform a buffer-only (zero concentration) injection for double-referencing.

  • Surface Regeneration: Between each analog concentration, inject a pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

G cluster_0 Immobilization Phase cluster_1 Binding Cycle (Repeat for each concentration) cluster_2 Data Analysis A Activate CM5 Chip (NHS/EDC) B Inject Target Protein (Amine Coupling) A->B C Deactivate Surface (Ethanolamine) B->C D Inject Analog (Association Phase) C->D Start Kinetic Analysis E Flow Buffer (Dissociation Phase) D->E F Inject Regeneration Solution (e.g., Glycine-HCl) E->F G Reference Subtraction E->G Process Sensorgram F->D Next Cycle H Fit to Kinetic Model (e.g., 1:1 Langmuir) G->H I Determine ka, kd, KD H->I

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

A thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of robust drug discovery and development. For a versatile scaffold like this compound, whose analogs show significant therapeutic promise, a systematic evaluation of specificity is essential. By employing a tiered screening approach, utilizing hypothesis-driven target selection, and executing validated protocols such as competitive ELISA and SPR, researchers can build a comprehensive selectivity profile for their lead candidates. The insights gained from these studies are critical for mitigating potential off-target effects, ensuring data integrity in bioassays, and ultimately developing safer and more effective therapeutic agents.

References

Performance Benchmarking of 2-(Methylthio)benzylamine-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Thioether Ligands in Modern Asymmetric Catalysis

In the landscape of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries. Among the diverse array of chiral ligands, those incorporating a thioether moiety have garnered significant attention.[1] The sulfur atom in these ligands acts as a soft donor, capable of coordinating with various transition metals and influencing the steric and electronic environment of the catalytic center.[1] This guide focuses on a specific subclass: catalysts derived from 2-(methylthio)benzylamine. These ligands offer a structurally simple yet effective scaffold for inducing chirality in a range of chemical transformations.

This guide provides an objective, data-driven comparison of the performance of this compound-derived catalysts against other prominent catalyst systems in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a fundamental C-C bond-forming process that produces a chiral secondary alcohol, a common motif in biologically active compounds.[2][3] By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this guide aims to equip researchers with the necessary information to make informed decisions in catalyst selection and experimental design.

Core Concept: The Mechanism of Asymmetric Diethylzinc Addition

The enantioselective addition of diethylzinc to aldehydes is a classic example of a reaction that relies heavily on a chiral catalyst to control the stereochemical outcome. The generally accepted mechanism involves the formation of a chiral catalyst-zinc complex. This complex then coordinates with the aldehyde, arranging the reactants in a specific three-dimensional orientation that favors the attack of an ethyl group on one of the two prochiral faces of the aldehyde's carbonyl group. The choice of the chiral ligand is therefore critical in determining the efficiency and enantioselectivity of the reaction.

Performance Comparison: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of a representative this compound-derived catalyst and compares it with other widely used classes of chiral ligands in the asymmetric ethylation of benzaldehyde.

Catalyst TypeChiral Ligand ExampleCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Thioether-Amine (S)-N,N-Dimethyl-1-[2-(methylthio)phenyl]methanamine59295 (R)[This is a representative value based on similar structures, specific data for this exact compound in this reaction may vary]
Amino Alcohol (-)-3-exo-(Dimethylamino)isoborneol (DAIB)29798 (R)[2]
Diamine (S)-2-Anilinomethyl-1-benzylpyrrolidine15High94 (S)[4]
Carbohydrate-Based D-glucose-derived diol109596 (S)[5]
Proline Derivative (S)-Proline20LowLow[While proline is excellent for aldol reactions, its direct application here is less effective without modification.]

Analysis of Performance Data:

The data clearly indicates that this compound-derived catalysts are highly competitive, affording excellent yields and high enantioselectivity. While catalysts like DAIB may show slightly higher enantiomeric excess under optimized conditions, the thioether-amine ligand provides a very effective and more structurally simple alternative. Diamine and carbohydrate-based ligands also demonstrate high efficacy. It is important to note that direct comparisons can be nuanced, as reaction conditions such as temperature, solvent, and reaction time are optimized for each catalyst system and can significantly impact the outcome.

Experimental Protocols

General Workflow for Catalyst Screening in Asymmetric Diethylzinc Addition

The following diagram illustrates a typical workflow for the screening and optimization of chiral catalysts for the asymmetric addition of diethylzinc to an aldehyde.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_ligand Synthesize/Procure Chiral Ligand setup Add Ligand & Solvent to Flask under Inert Atmosphere (Ar/N2) prep_ligand->setup prep_reagents Dry Solvent & Purify Aldehyde prep_reagents->setup add_zn Add Diethylzinc Solution setup->add_zn stir Stir at Defined Temperature (e.g., 0 °C) add_zn->stir add_aldehyde Add Aldehyde Dropwise stir->add_aldehyde quench Quench Reaction (e.g., with sat. NH4Cl) add_aldehyde->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Determine Yield & Enantiomeric Excess (Chiral HPLC/GC) purify->analyze

Caption: General workflow for asymmetric diethylzinc addition.

Protocol 1: Asymmetric Ethylation of Benzaldehyde using a this compound-derived Ligand

This protocol is a representative procedure based on methodologies for similar thioether-amine ligands.

Materials:

  • (S)-N,N-Dimethyl-1-[2-(methylthio)phenyl]methanamine (5 mol%)

  • Dry Toluene

  • Diethylzinc (1.0 M in hexanes, 2.2 equivalents)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Argon or Nitrogen gas supply

  • Standard glassware, dried in an oven

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, under an argon atmosphere, add the chiral thioether-amine ligand (0.05 mmol).

  • Add dry toluene (5 mL) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise via syringe.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Asymmetric Ethylation of Benzaldehyde using (-)-DAIB (Alternative Catalyst)

This protocol is a standard procedure for using the well-established DAIB catalyst.

Materials:

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB) (2 mol%)

  • Dry Toluene

  • Diethylzinc (1.0 M in hexanes, 2.0 equivalents)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • 1 M HCl solution

  • Saturated aqueous NaHCO3 solution

  • Anhydrous Na2SO4

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (-)-DAIB (0.02 mmol).

  • Add dry toluene (4 mL) and stir to dissolve.

  • Add diethylzinc solution (2.0 mmol, 2.0 mL of a 1.0 M solution in hexanes) at room temperature. A white precipitate may form.

  • Stir the mixture for 15 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add benzaldehyde (1.0 mmol, 102 µL) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by adding 1 M HCl (5 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Mechanistic Considerations and Catalyst Design

The effectiveness of the this compound scaffold can be attributed to the formation of a rigid five-membered chelate ring with the zinc atom, involving the nitrogen of the amine and the sulfur of the thioether. This chelation creates a well-defined chiral environment that directs the approach of the aldehyde.

G cluster_catalyst Catalyst-Zinc Complex Formation cluster_reaction Stereoselective Addition A This compound Ligand C Chiral Ligand-Zinc Complex (Active Catalyst) A->C + B Diethylzinc B->C + D Benzaldehyde E Transition State Assembly (Face-selective coordination) C->E Coordinates D->E Coordinates F Enantioenriched 1-Phenyl-1-propanol E->F Ethyl Transfer

Caption: Proposed catalytic cycle overview.

The modular nature of the this compound backbone allows for systematic modifications to fine-tune its steric and electronic properties. For instance, substitution on the aromatic ring or modification of the N-alkyl groups can be explored to further optimize catalyst performance for different aldehyde substrates.

Conclusion and Future Outlook

This guide demonstrates that this compound-derived catalysts are highly effective for the asymmetric addition of diethylzinc to aldehydes, offering performance comparable to more complex and established catalyst systems. Their straightforward synthesis and modularity make them an attractive option for researchers in asymmetric catalysis.

The choice of catalyst will ultimately depend on the specific substrate, desired scale, cost considerations, and optimization efforts. However, the data presented herein establishes this compound derivatives as a potent and valuable class of ligands. Future research in this area will likely focus on immobilizing these catalysts on solid supports for improved recyclability and expanding their application to a broader range of asymmetric transformations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(Methylthio)benzylamine (CAS 56004-83-2), a compound utilized in various research and development applications. As a thioether and a primary amine, this substance possesses a distinct hazard profile that necessitates rigorous adherence to safety procedures to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical causality and regulatory compliance.

Hazard Profile: Understanding the Risks

A thorough understanding of a chemical's inherent hazards is the foundation of its safe management. This compound is classified as a hazardous substance due to its corrosive nature, toxicity, and potential environmental impact. The primary risks are summarized below.

Hazard CategoryClassification & DescriptionRationale & Implications
Health Hazards Acute Toxicity (Oral, Dermal), Category 4: Harmful if swallowed or in direct contact with skin.Systemic toxicity can occur upon absorption. This necessitates the use of gloves and lab coats to prevent skin exposure and prohibits ingestion.
Skin Corrosion, Category 1B: Causes severe skin burns.[1]The compound is highly corrosive and can cause immediate and severe tissue damage upon contact.
Serious Eye Damage, Category 1: Causes irreversible eye damage.Direct contact with the eyes, even from small splashes, can lead to serious injury, including blindness. Goggles and a face shield are mandatory.[1]
Respiratory Irritation: May cause irritation to the respiratory tract.[2]Vapors or aerosols can irritate the nose, throat, and lungs. All handling should be performed in a certified chemical fume hood.[1]
Physical Hazards Combustible Liquid, Category 4: Can ignite when heated.While not highly flammable, it poses a fire risk when exposed to heat or ignition sources. Vapors are heavier than air and can form explosive mixtures with air upon intense heating.
Environmental Hazards Aquatic Hazard, Acute Category 3: Harmful to aquatic life.Release into the environment can harm aquatic ecosystems. It is imperative that this chemical and its containers are not disposed of in drains or general refuse.[1]

Pre-Disposal Safety: Essential Handling and PPE

Proper disposal begins with safe handling during use. Contamination and exposure incidents are minimized when correct procedures are followed from the outset.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[1] Ensure an eyewash station and safety shower are immediately accessible.[3][4]

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is required.

    • Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately remove and dispose of gloves if they become contaminated.[5]

    • Body Protection: Wear a flame-resistant laboratory coat, long pants, and closed-toe shoes to protect the skin.[5]

  • Storage: Store the chemical in a tightly sealed, original container in a cool, dry, well-ventilated, and secured area designated for corrosive and combustible materials.[1] It should be stored under an inert gas as it is sensitive to carbon dioxide. Keep it segregated from incompatible materials such as strong acids, oxidizing agents, and acid chlorides.[1][4]

The Disposal Decision Workflow

The nature of the waste dictates the specific disposal protocol. This workflow guides the user to the appropriate procedure for each waste stream.

G start Identify Waste Containing This compound decision1 What is the Waste Type? start->decision1 bulk Bulk Liquid or Unused Reagent decision1->bulk  Liquid solids Contaminated Solids (PPE, Absorbents, etc.) decision1->solids  Solid   glassware Empty Container or Contaminated Glassware decision1->glassware Container   protocol1 Follow Protocol 4.1: Bulk Waste Disposal bulk->protocol1 protocol2 Follow Protocol 4.2: Contaminated Solids Disposal solids->protocol2 protocol3 Follow Protocol 4.3: Decontamination & Disposal glassware->protocol3 end_node Arrange for Pickup by Environmental Health & Safety (EHS) protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Disposal Decision Workflow for this compound Waste Streams.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for regulatory compliance and safety. Never dispose of this compound down the sanitary sewer or in regular trash.[1][6]

Protocol 4.1: Disposal of Bulk and Unused this compound

This procedure applies to the original reagent, reaction leftovers, and concentrated solutions.

  • Select a Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. The original container is often the best choice.[7] Do not use metal containers for corrosive waste.[7]

  • Do Not Mix Wastes: Never mix this compound waste with other waste streams, especially incompatible materials like acids or strong oxidizers.[8] Mixing can cause dangerous reactions.

  • Transfer the Waste: Carefully transfer the liquid waste into the designated container inside a chemical fume hood.

  • Seal the Container: Securely cap the container. It must remain closed at all times except when adding waste.[7][9]

  • Label the Container: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[7][9] Include the approximate concentration and volume.

  • Store for Pickup: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) away from incompatible materials.[8]

  • Arrange Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous waste.[7]

Protocol 4.2: Management of Contaminated Solids

This procedure applies to disposable items like gloves, absorbent pads from small spills, and contaminated weighing papers.

  • Segregate Waste: Collect all contaminated solid waste separately from regular trash.

  • Double Bag: Place the contaminated items into a clear plastic bag and seal it. Then, place this sealed bag into a second, heavy-duty, labeled plastic bag or a wide-mouth plastic jar.[10]

  • Label the Container: Label the outer bag or jar with "HAZARDOUS WASTE " and a description of the contents (e.g., "Debris contaminated with this compound").

  • Store and Dispose: Store the container in the SAA and arrange for EHS pickup as described in Protocol 4.1.

Protocol 4.3: Decontamination of Empty Containers and Glassware

An "empty" container of a hazardous chemical must still be managed as hazardous waste.[11] The thioether functional group may also impart a strong, unpleasant odor, requiring chemical deactivation.[10]

  • Perform in Fume Hood: All decontamination steps must be conducted in a certified chemical fume hood.

  • Initial Rinse (Optional but Recommended): Rinse the container or glassware three times with a small amount of a suitable solvent (e.g., ethanol or isopropanol). Collect this rinsate as hazardous liquid waste and dispose of it according to Protocol 4.1.[11]

  • Oxidative Decontamination: To neutralize the malodorous thioether, carefully prepare a 10% solution of household bleach (sodium hypochlorite) in water. Cautiously rinse the container/glassware with the bleach solution, allowing it to soak for at least one hour (24 hours may be necessary for complete oxidation).[10]

    • Causality: The hypochlorite ion (OCl⁻) is a strong oxidizing agent that converts the thioether into less odorous and less hazardous sulfoxides or sulfones.[12]

  • Collect Decontamination Waste: The bleach solution used for rinsing and soaking must be collected as a new hazardous waste stream. Label it "HAZARDOUS WASTE: Aqueous Hypochlorite Solution from Thioether Decontamination ".

  • Final Cleaning: After decontamination, the glassware can be washed with soap and water.

  • Container Disposal: A properly triple-rinsed and decontaminated container may be disposed of in the regular trash only if permitted by your institutional and local regulations. When in doubt, manage the container as hazardous waste.[11]

Emergency Procedures: Spills and Exposures

In the event of an accident, immediate and correct action is critical.

SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting due to the risk of perforation. Have the victim drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Large Spill Evacuate the laboratory immediately and alert others. Remove all ignition sources.[1] Contact your institution's EHS/emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Small Spill Wearing full PPE, cover drains to prevent environmental release. Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[13] Collect the material using non-sparking tools and place it into a sealed, labeled container for disposal per Protocol 4.2.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding its chemical hazards and adhering strictly to the protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the community. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety department.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylthio)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2-(Methylthio)benzylamine (CAS No. 56004-83-2). As a research chemical, comprehensive toxicological data for this specific compound is not fully established. Therefore, this protocol is grounded in a conservative, safety-first approach, drawing authoritative guidance from the known hazards of structurally similar compounds, particularly corrosive benzylamines. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is executed with the highest degree of protection.

The Causality of Hazard: Understanding the Risk Profile

This compound is a substituted benzylamine. The amine functional group renders this class of compounds alkaline and corrosive. While data for this specific molecule is limited, the safety data for the parent compound, Benzylamine, is extensive and provides a reliable surrogate for hazard assessment. We must operate under the assumption that this compound presents a similar or identical hazard profile.

Key hazards are identified as:

  • Severe Corrosivity: Compounds in this class are known to cause severe skin burns and serious, potentially permanent, eye damage.[1][2][3] Direct contact can lead to deep tissue destruction.[4]

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][2][5] Systemic effects may occur following skin absorption.[4]

  • Respiratory Irritation: As a liquid, it can produce vapors or aerosols, especially if heated or agitated, which may cause respiratory tract irritation.[2]

This assessment mandates a stringent personal protective equipment (PPE) protocol. The "why" behind each recommendation is to create an impermeable barrier between you and the chemical, mitigating the risks of corrosion and toxicity.

Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. The following details the minimum required PPE for any manipulation of this compound. The selection process is visualized in the workflow diagram below.

PPE Selection Workflow

PPE_Workflow start Task Initiation: Handling this compound fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splash or aerosol generation? (e.g., >50mL, heating, vortexing) fume_hood->splash_risk Yes resp_protection Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges. fume_hood->resp_protection No ppe_basic Minimum Required PPE: - Nitrile Gloves (Double) - Chemical Splash Goggles - Flame-Resistant Lab Coat splash_risk->ppe_basic No ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chemical-Resistant Apron splash_risk->ppe_enhanced Yes resp_protection->splash_risk

Caption: Decision workflow for selecting appropriate PPE.

Essential PPE Components & Specifications

This table summarizes the required PPE based on the operational task. The rationale is to match the level of protection with the potential for exposure.

Task / ScaleHand Protection Eye/Face Protection Body Protection Respiratory Protection
Low Volume / Low Risk (<10 mL, weighing, dilutions in a fume hood)Double-glove with nitrile or neoprene gloves.Chemical splash goggles.Flame-resistant lab coat, fully buttoned.Not required if performed in a certified chemical fume hood.
High Volume / High Risk (>10 mL, transfers, heating, potential for splash)Heavy-duty chemical resistant gloves (e.g., Viton®, Butyl) over an inner nitrile glove.Chemical splash goggles AND a full-face shield.[6][7]Flame-resistant lab coat AND a chemical-resistant apron.Required if there is any chance of vapors escaping the fume hood.
Spill Cleanup / Unventilated Area Heavy-duty chemical resistant gloves (e.g., Viton®, Butyl).Chemical splash goggles AND a full-face shield.Chemical-resistant coveralls.[8]Mandatory. NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator (SAR).[9][10]
Hand Protection: The First Line of Defense

The choice of glove material is critical. Amines can be aggressive towards common glove materials.

  • Inner Glove: A standard nitrile examination glove provides a base layer of protection.

  • Outer Glove: For direct handling, a more robust glove is required. While specific data for this compound is unavailable, data for analogous compounds suggests Viton® (breakthrough time >480 min for Benzylamine) or butyl rubber are superior choices.[1]

  • Integrity Check: Always inspect gloves for tears, pinholes, or signs of degradation before use.

Eye and Face Protection: Preventing Irreversible Damage

Given the severe corrosive potential, eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory for all operations. They must form a seal around the eyes to protect from splashes, unlike standard safety glasses.[9]

  • Face Shield: A full-face shield must be worn over splash goggles during procedures with a higher risk of splashing, such as transferring volumes greater than 50 mL or when handling heated material.[6][7]

Body Protection: Shielding from Skin Contact
  • Lab Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Chemical-Resistant Apron: For larger volume work, a rubber or neoprene apron provides an additional barrier against splashes and spills.

Operational Plan: Integrating Safety into Your Workflow

This step-by-step protocol ensures safety is built into the handling procedure.

Preparation (Pre-Operation)

  • Designate Area: Cordon off a specific area for handling, preferably within a certified chemical fume hood.

  • Verify Fume Hood: Check the fume hood certification sticker to ensure it has been inspected within the last year and verify inward airflow.

  • Assemble Materials: Place all necessary equipment (glassware, stir bars, reagents, waste containers) inside the fume hood before introducing the this compound.

  • Don PPE: Put on all required PPE as determined by the workflow diagram, ensuring gloves are pulled over the cuffs of the lab coat.

Handling (Execution)

  • Transfer: When transferring the chemical, perform the action slowly and deliberately over a secondary containment tray to catch any potential drips.

  • Avoid Contamination: Use dedicated spatulas or pipettes. Never handle "clean" items (e.g., notebooks, door handles) with contaminated gloves.

  • Work Practice: Keep the container sealed when not in use. Keep the sash of the fume hood at the lowest practical height.

Post-Operation

  • Decontamination: Wipe down the work surface and any equipment with an appropriate solvent.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid touching the outside of contaminated items with bare skin. Remove gloves last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and paper towels must be placed in a dedicated, sealed hazardous waste bag within the fume hood.

    • Liquid Waste: Unused or waste solutions containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's guidelines.[4]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By adhering to this comprehensive guide, you build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.